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  • Product: Benzyl alcohol, 5-amino-2-(octyloxy)-
  • CAS: 5804-62-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Characterization Protocols for Benzyl alcohol, 5-amino-2-(octyloxy)-: A Technical Whitepaper

Executive Summary Benzyl alcohol, 5-amino-2-(octyloxy)- (CAS: 5804-62-6) is a highly versatile, bioactive chemical scaffold frequently utilized in advanced drug discovery and molecular engineering[1]. Characterized by a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl alcohol, 5-amino-2-(octyloxy)- (CAS: 5804-62-6) is a highly versatile, bioactive chemical scaffold frequently utilized in advanced drug discovery and molecular engineering[1]. Characterized by a unique structural balance—a highly lipophilic octyloxy chain paired with polar hydrogen-bonding moieties (a primary amine and a benzyl alcohol)—this compound serves as a critical building block for synthesizing complex pharmacophores, including bioactive sulfonamides and amides[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and the standardized, self-validating protocols required for its empirical characterization.

Structural Analysis and Physicochemical Properties

The rational design of drug delivery systems and receptor binding assays relies heavily on a precise understanding of a compound's fundamental physicochemical metrics. Table 1 summarizes the computed and experimental properties of 5-amino-2-(octyloxy)benzyl alcohol.

Table 1: Core Physicochemical Properties

PropertyValueSource
IUPAC Name (5-amino-2-octoxyphenyl)methanol3[3]
CAS Number 5804-62-63[3]
Molecular Formula C15H25NO23[3]
Molecular Weight 251.36 g/mol 3[3]
Exact Mass 251.1885 Da4[4]
XLogP3 3.73[3]
Topological Polar Surface Area (TPSA) 55.5 Ų3[3]
Hydrogen Bond Donors 23[3]
Hydrogen Bond Acceptors 33[3]

Mechanistic Insights: Structure-Property Relationships

From an application scientist's perspective, the utility of 5-amino-2-(octyloxy)benzyl alcohol stems from its amphiphilic-like distribution of functional groups.

  • The Lipophilic Domain: The 8-carbon straight octyloxy chain heavily drives the partition coefficient, resulting in an XLogP3 of 3.7[3]. Mechanistically, this high lipophilicity is responsible for facilitating passive diffusion across phospholipid bilayers, making derivatives of this compound highly membrane-permeable.

  • The Polar Domain: To counteract the extreme hydrophobicity of the octyl chain, the primary amine (-NH2) and the primary alcohol (-CH2OH) provide crucial hydrogen bond donors and acceptors. This yields a TPSA of 55.5 Ų[3], which sits perfectly within the optimal range for oral bioavailability (typically < 140 Ų). This ensures the molecule maintains sufficient aqueous solubility for systemic circulation without violating Lipinski's Rule of Five.

SPR cluster_0 Lipophilic Domain cluster_1 Polar / H-Bonding Domain Core 5-amino-2-(octyloxy)benzyl alcohol (Core Scaffold) Octyl Octyloxy Chain (-O-C8H17) Core->Octyl Amino Primary Amine (-NH2) Core->Amino Hydroxyl Benzyl Alcohol (-CH2OH) Core->Hydroxyl Lipid Drives Membrane Permeability (XLogP3 = 3.7) Octyl->Lipid Hydrophobic effect Polar Maintains Aqueous Solubility (TPSA = 55.5 Ų) Amino->Polar H-Bond Donor/Acceptor Hydroxyl->Polar H-Bond Donor/Acceptor

Fig 1. Structure-property relationships dictating physicochemical behavior.

Experimental Protocols for Physicochemical Characterization

To ensure rigorous scientific integrity and reproducibility, standard operating procedures must be self-validating. The following protocols detail the empirical determination of LogP and pKa, emphasizing the causality behind each methodological choice.

Protocol A: Determination of Partition Coefficient (LogP) via Shake-Flask Method

Objective: To empirically validate the computed XLogP3 of 3.7.

  • Preparation of Mutually Saturated Solvents: Vigorously stir equal volumes of n-octanol and PBS (pH 7.4) for 24 hours, then separate. Causality: Using mutually saturated phases prevents volume shifts due to partial miscibility during the actual experiment, which would otherwise skew concentration calculations.

  • Sample Solubilization: Dissolve 1.0 mg of 5-amino-2-(octyloxy)benzyl alcohol in 1.0 mL of the saturated n-octanol phase.

  • Equilibration: Combine the spiked octanol with 1.0 mL of saturated PBS in a glass vial. Shake mechanically at 25.0 ± 0.1 °C for 24 hours. Causality: A 24-hour window ensures absolute thermodynamic equilibrium between the aqueous and organic phases.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 15 minutes. Causality: High-speed centrifugation breaks any microscopic emulsions at the interface, ensuring that UV quantification is not artificially inflated by lipid droplets suspended in the aqueous phase.

  • Quantification: Analyze both phases using HPLC-UV (λ = 254 nm).

  • Self-Validation (Mass Balance): Calculate the total mass recovered from both phases. The protocol is only validated if recovery is ≥ 98%. Causality: This proves that the compound did not degrade or irreversibly adsorb to the glass vial during the 24-hour equilibration.

Workflow Prep 1. Sample Prep (Mutually Saturated Solvents) Equilibrate 2. Equilibration (25°C, 24h Shake) Prep->Equilibrate Separate 3. Phase Separation (Centrifugation) Equilibrate->Separate Analyze 4. HPLC-UV Quantification Separate->Analyze Validate 5. Mass Balance Validation Analyze->Validate

Fig 2. Self-validating shake-flask workflow for LogP determination.

Protocol B: pKa Determination via Potentiometric Titration (Co-Solvent Method)

Objective: To determine the basic pKa of the primary amine.

  • Solvent Selection: Prepare a 1 mM solution of the compound in a 50:50 Methanol:Water mixture. Causality: Given the high LogP (3.7), the neutral (deprotonated) form of the amine will precipitate in pure water. The co-solvent maintains homogeneity throughout the titration.

  • Acidification: Lower the pH to 2.0 using 0.1 M HCl to ensure 100% protonation of the amine group.

  • Titration: Titrate with standardized 0.1 M NaOH under a continuous Argon/Nitrogen purge. Causality: Purging prevents atmospheric CO2 from dissolving into the solution as carbonic acid, which would create false inflection points on the titration curve.

  • Extrapolation: Perform titrations at varying methanol concentrations (e.g., 30%, 40%, 50%) and use the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa.

Application in Advanced Drug Development

In medicinal chemistry, the 5-amino-2-(octyloxy)benzyl alcohol scaffold is primarily utilized as a versatile intermediate. The primary amine is highly nucleophilic, making it an ideal anchor point for synthesizing sulfonamides. For instance, reacting this compound with methanesulfonyl chloride yields Methanesulfonamide, N-(5-amino-2-(octyloxy)benzyl)-, a documented bioactive chemical[2]. Concurrently, the benzyl alcohol moiety can undergo etherification or oxidation to an aldehyde, allowing for multi-axis functionalization when designing targeted receptor antagonists or enzyme inhibitors.

References

  • Tebubio. "Benzyl alcohol, 5-amino-2-(octyloxy)- - 100 mg".
  • PubChem. "Benzyl alcohol, 5-amino-2-(octyloxy)- | C15H25NO2 | CID 22052". National Center for Biotechnology Information.
  • PubChemLite. "5804-62-6 (C15H25NO2)". Luxembourg Centre for Systems Biomedicine.
  • Immunoportal. "Methanesulfonamide, N-(5-amino-2-(octyloxy)benzyl)- | T33311". TargetMol Chemicals.

Sources

Exploratory

A Comprehensive Guide to the Structural Characterization of 5-amino-2-(octyloxy)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the structural characterization of the novel organic compound, 5-amino-2-(octyloxy)benzyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the structural characterization of the novel organic compound, 5-amino-2-(octyloxy)benzyl alcohol. As a molecule with potential applications in medicinal chemistry and materials science, a thorough understanding of its structural integrity, purity, and physicochemical properties is paramount. This document outlines a multi-faceted analytical approach, integrating spectroscopic and analytical techniques to provide a comprehensive characterization profile. We delve into the causality behind experimental choices, offering field-proven insights to ensure a robust and self-validating analytical workflow. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and characterization of this and structurally related molecules.

Introduction

5-amino-2-(octyloxy)benzyl alcohol is a substituted aromatic compound featuring a primary amine, a long-chain ether, and a primary alcohol functional group. This unique combination of moieties suggests potential for diverse chemical interactions and biological activities, making it a compound of interest for drug discovery and material science applications. The precise arrangement of these functional groups on the benzene ring dictates its chemical reactivity, physical properties, and ultimately its utility. Therefore, unambiguous structural elucidation and purity assessment are critical first steps in its evaluation.

This guide will detail a systematic approach to the structural characterization of 5-amino-2-(octyloxy)benzyl alcohol, leveraging a suite of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Additionally, we will discuss the importance of elemental analysis and purity assessment by Differential Scanning Calorimetry (DSC). The methodologies described herein are designed to be both comprehensive and practical for implementation in a modern chemistry laboratory.

Synthesis and Purification

A logical synthetic pathway would commence with a commercially available substituted phenol, such as 4-nitrophenol. The synthetic sequence would likely involve:

  • Etherification: Williamson ether synthesis by reacting 4-nitrophenol with an octyl halide (e.g., 1-bromooctane) in the presence of a base (e.g., K₂CO₃) to introduce the octyloxy chain, yielding 1-nitro-4-(octyloxy)benzene.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (H₂/Pd/C) or metal-acid combinations (e.g., Sn/HCl). This would yield 4-(octyloxy)aniline.

  • Formylation: Introduction of a formyl group ortho to the octyloxy group. This can be achieved through various methods, such as the Vilsmeier-Haack reaction.

  • Reduction of the Aldehyde: The final step would be the selective reduction of the aldehyde to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) to afford the target molecule, 5-amino-2-(octyloxy)benzyl alcohol.

Purification: Due to the presence of polar functional groups, purification of the final product is crucial. Common techniques include:

  • Column Chromatography: Using silica gel as the stationary phase and a solvent system such as a gradient of ethyl acetate in hexanes can effectively separate the desired product from starting materials and byproducts[1].

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can yield a highly pure crystalline material.

The progress of the synthesis and the effectiveness of the purification should be monitored by Thin Layer Chromatography (TLC).

Physicochemical and Predicted Spectroscopic Data

A summary of the key physicochemical properties and predicted spectroscopic data for 5-amino-2-(octyloxy)benzyl alcohol is presented below.

PropertyPredicted ValueSource
Molecular Formula C₁₅H₂₅NO₂
Molecular Weight 251.36 g/mol
IUPAC Name (5-amino-2-octoxyphenyl)methanol
¹H NMR (CDCl₃, 400 MHz) See Table 2Predicted
¹³C NMR (CDCl₃, 100 MHz) See Table 3Predicted
IR (KBr, cm⁻¹) ~3400-3200 (N-H, O-H), ~2925, 2855 (C-H), ~1620 (N-H bend), ~1500 (C=C), ~1240 (C-O)Predicted
Mass Spectrum (EI) m/z 251 (M⁺), 234, 137, 108Predicted

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 5-amino-2-(octyloxy)benzyl alcohol.

Rationale for Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak[1]. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, particularly to observe exchangeable protons (OH and NH₂).

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (50-100 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time[2][3].

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 5-amino-2-(octyloxy)benzyl alcohol would exhibit distinct signals for each type of proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

  • Aromatic Protons: The three protons on the aromatic ring will appear as distinct multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The octyloxy group is electron-donating, and the amino group is also strongly electron-donating, which will shift the ortho and para protons upfield.

  • Benzylic Protons: The two protons of the -CH₂OH group will likely appear as a singlet around δ 4.6 ppm.

  • Alcohol Proton: The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent. It can be confirmed by D₂O exchange, where the peak disappears.

  • Amino Protons: The two protons of the -NH₂ group will also appear as a broad singlet, typically in the range of δ 3.5-4.5 ppm, and will also exchange with D₂O.

  • Octyloxy Chain Protons: The protons of the octyl group will appear in the aliphatic region (δ 0.8-4.0 ppm). The -OCH₂- protons closest to the aromatic ring will be the most downfield, appearing as a triplet around δ 3.9 ppm. The terminal methyl group will be the most upfield, appearing as a triplet around δ 0.9 ppm. The remaining methylene groups will appear as a complex multiplet in between.

Table 2: Predicted ¹H NMR Chemical Shifts for 5-amino-2-(octyloxy)benzyl alcohol

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (octyl)~0.9t3H
-(CH₂)₅-~1.3-1.5m10H
-OCH₂CH ₂-~1.8p2H
-OCH ₂-~3.9t2H
-CH ₂OH~4.6s2H
-NH~3.7 (broad)s2H
-OH variable (broad)s1H
Aromatic H~6.6-6.8m3H
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the number of unique carbon atoms and their chemical environment.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the substituents. The carbon bearing the octyloxy group will be significantly downfield, while the carbons ortho and para to the amino and octyloxy groups will be shielded (shifted upfield).

  • Benzylic Carbon: The carbon of the -CH₂OH group is expected around δ 65 ppm.

  • Octyloxy Chain Carbons: The eight carbons of the octyl chain will give rise to distinct signals in the aliphatic region (δ 14-70 ppm).

Table 3: Predicted ¹³C NMR Chemical Shifts for 5-amino-2-(octyloxy)benzyl alcohol

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C H₃ (octyl)~14
-(C H₂)₅-~22-32
-OC H₂-~68
-C H₂OH~65
Aromatic C -H~110-120
Aromatic C -N~140
Aromatic C -O~150
Aromatic C -CH₂OH~125
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃).

    • Gently swirl the vial to ensure the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans).

    • Acquire the ¹³C NMR spectrum (e.g., using a proton-decoupled pulse sequence).

    • For structural confirmation, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock & Shim filter->lock acquire_1H Acquire 1H Spectrum lock->acquire_1H acquire_13C Acquire 13C Spectrum acquire_1H->acquire_13C acquire_2D Acquire 2D Spectra (COSY, HSQC) acquire_13C->acquire_2D process Process & Analyze Spectra acquire_2D->process assign Assign Signals process->assign structure Confirm Structure assign->structure

Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of 5-amino-2-(octyloxy)benzyl alcohol will show characteristic absorption bands for the O-H, N-H, C-H, C-O, and aromatic C=C bonds.

Predicted IR Spectrum
  • O-H and N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ is expected due to the overlapping stretching vibrations of the alcohol O-H and the primary amine N-H groups. Primary amines typically show two distinct N-H stretching bands (symmetric and asymmetric)[2].

  • C-H Stretching: Aliphatic C-H stretching from the octyl chain and the benzylic CH₂ will appear as sharp peaks around 2925 cm⁻¹ and 2855 cm⁻¹. Aromatic C-H stretching will be observed as weaker bands above 3000 cm⁻¹.

  • N-H Bending: The scissoring vibration of the primary amine is expected to appear around 1620 cm⁻¹[2].

  • Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

  • C-O Stretching: A strong absorption band around 1240 cm⁻¹ is expected for the aryl-alkyl ether C-O stretch. The alcohol C-O stretch will likely appear around 1050 cm⁻¹[4].

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with about 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the background spectrum (air).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_analysis Data Analysis mix Mix Sample with KBr grind Grind to Fine Powder mix->grind press Press into Pellet grind->press background Record Background press->background sample Record Sample Spectrum background->sample identify Identify Functional Group Peaks sample->identify confirm Confirm Presence of Key Moieties identify->confirm

Caption: IR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum
  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (251.36).

  • Fragmentation Pattern: Characteristic fragmentation patterns are expected.

    • Loss of a water molecule from the alcohol (M-18).

    • Loss of an ethyl or larger alkyl fragment from the octyloxy chain.

    • Benzylic cleavage is a very common fragmentation pathway for benzyl alcohols, which would lead to a prominent peak at m/z 137, corresponding to the [H₂N(C₈H₁₇O)C₆H₃CH₂]⁺ fragment.

    • Alpha-cleavage of the octyloxy chain could lead to a fragment at m/z 137.

    • A peak at m/z 108 is also plausible, corresponding to the hydroxytropylium ion, a common fragment in the mass spectra of benzyl alcohols[5][6].

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively non-volatile compound like this, LC-MS with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable.

  • Data Acquisition (LC-MS):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample into the LC-MS system.

    • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

MS_Fragmentation M [C15H25NO2]+. m/z = 251 F1 [C15H23NO]+. m/z = 233 (Loss of H2O) M->F1 - H2O F2 [C8H9NO2]+. m/z = 151 (Benzylic Cleavage) M->F2 - C7H15 F3 [C7H8NO]+. m/z = 122 F2->F3 - CHO

Caption: A plausible mass spectrometry fragmentation pathway.

Elemental Analysis and Purity Assessment

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. The experimentally determined percentages should be in close agreement with the theoretical values calculated from the molecular formula (C₁₅H₂₅NO₂). This analysis is a fundamental confirmation of the compound's composition[1][7][8][9].

  • Theoretical Composition:

    • C: 71.68%

    • H: 10.02%

    • N: 5.57%

    • O: 12.73%

Purity Assessment by Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of a crystalline organic compound. The presence of impurities typically lowers and broadens the melting point of a substance. By analyzing the shape of the melting endotherm, the mole percent of impurity can be quantified[10][11][12][13][14]. This provides an orthogonal method to chromatographic techniques for purity assessment.

Conclusion

The structural characterization of 5-amino-2-(octyloxy)benzyl alcohol requires a multi-technique approach to ensure an unambiguous assignment of its structure and a reliable assessment of its purity. This guide has outlined a comprehensive workflow that combines NMR spectroscopy for detailed structural elucidation, IR spectroscopy for functional group identification, and mass spectrometry for molecular weight and fragmentation analysis. Complemented by elemental analysis and DSC for purity determination, this integrated strategy provides a robust and self-validating framework for the characterization of this and other novel organic compounds. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to confidently and accurately characterize their synthesized molecules, paving the way for their further investigation and application.

References

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Foundational

An In-Depth Technical Guide to the NMR and Mass Spectrometry Reference Data for 5-amino-2-(octyloxy)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals Introduction 5-amino-2-(octyloxy)benzyl alcohol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-2-(octyloxy)benzyl alcohol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its molecular structure, featuring an amino group, a long-chain alkoxy group, and a benzylic alcohol, presents a unique combination of functional groups that influence its chemical and physical properties. Accurate structural elucidation and characterization are paramount for its use in any research or development context. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a detailed analysis of its spectral features. While experimental data for this specific molecule is not widely available, this guide will provide a robust, predicted spectral analysis based on data from analogous compounds and fundamental spectroscopic principles.

Molecular Structure and Key Features

The structure of 5-amino-2-(octyloxy)benzyl alcohol dictates its spectral characteristics. The key features to consider are:

  • Aromatic Ring: A 1,2,4-trisubstituted benzene ring. The electronic effects of the substituents (amino, octyloxy, and hydroxymethyl) will significantly influence the chemical shifts of the aromatic protons and carbons.

  • Amino Group (-NH2): An electron-donating group that will shield the aromatic protons, shifting their signals to a higher field (lower ppm).

  • Octyloxy Group (-O(CH2)7CH3): An electron-donating group that also shields the aromatic ring. The long alkyl chain will produce characteristic signals in the upfield region of the ¹H and ¹³C NMR spectra.

  • Hydroxymethyl Group (-CH2OH): The benzylic protons and the alcohol proton will have distinct chemical shifts. The carbon of this group will also be identifiable in the ¹³C NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Predicted Data

The predicted ¹H NMR spectrum of 5-amino-2-(octyloxy)benzyl alcohol in a common deuterated solvent like DMSO-d₆ would exhibit the following key signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.8 - 7.2Multiplet3HAromatic ProtonsThe electron-donating amino and octyloxy groups will shift the aromatic protons upfield compared to unsubstituted benzyl alcohol. The splitting pattern will be complex due to the trisubstituted nature of the ring.
~4.9 (broad)Singlet3H-NH₂ and -OHThe protons of the amino and hydroxyl groups are exchangeable and often appear as a broad singlet. The chemical shift can vary with concentration and temperature.
~4.4Singlet2H-CH₂OHThe benzylic protons are adjacent to an oxygen atom and the aromatic ring, leading to a downfield shift.
~3.9Triplet2H-OCH₂- (of octyloxy)These protons are directly attached to the oxygen and will be the most downfield of the alkyl chain protons.
~1.7Multiplet2H-OCH₂CH₂-Protons on the second carbon of the octyl chain.
~1.2 - 1.4Multiplet10H-(CH₂)₅-The central methylene groups of the octyl chain will overlap in this region.
~0.85Triplet3H-CH₃The terminal methyl group of the octyl chain will appear as a triplet.
¹³C NMR Spectroscopy: Predicted Data

The predicted proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~148C-O (aromatic)The carbon attached to the electron-donating octyloxy group will be significantly shielded.
~145C-N (aromatic)The carbon attached to the amino group will also be shielded.
~130Quaternary C (aromatic)The carbon bearing the hydroxymethyl group.
~115 - 120Aromatic CHThe remaining aromatic carbons will appear in this region, influenced by the substituents.
~68-OCH₂- (of octyloxy)The carbon directly bonded to the ether oxygen.
~63-CH₂OHThe benzylic carbon.
~31-(CH₂)n-The carbons of the octyl chain will appear in this region.
~29-(CH₂)n-The carbons of the octyl chain will appear in this region.
~26-(CH₂)n-The carbons of the octyl chain will appear in this region.
~22-CH₂CH₃The second to last carbon of the octyl chain.
~14-CH₃The terminal methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-amino-2-(octyloxy)benzyl alcohol (C₁₅H₂₅NO₂), the calculated exact mass is 251.1885 g/mol .[1]

Electrospray Ionization (ESI-MS)

In positive ion mode ESI-MS, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺.

m/zAssignment
252.1958[M+H]⁺

Predicted Fragmentation Pattern:

The fragmentation of the parent ion can provide valuable structural information. Common fragmentation pathways for benzyl alcohols include the loss of water and cleavage of the C-C bond between the aromatic ring and the benzylic carbon.[2]

  • Loss of H₂O: A fragment at m/z 234.1852, corresponding to the loss of a water molecule from the protonated molecular ion.

  • Loss of the octyloxy side chain: Cleavage of the ether bond could lead to fragments corresponding to the aminobenzyl alcohol moiety.

  • Cleavage of the octyl chain: Fragmentation along the alkyl chain is also possible, leading to a series of ions separated by 14 Da (CH₂).

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing a sample for NMR analysis would be as follows:[3][4][5][6][7]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 5-amino-2-(octyloxy)benzyl alcohol.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆, CDCl₃, or Methanol-d₄. The choice of solvent can affect the chemical shifts of labile protons.[8][9][10][11]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Mass Spectrometry Sample Preparation (ESI)

A typical protocol for preparing a sample for ESI-MS is as follows:[12][13]

  • Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid to promote protonation).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: The sample is then ready for direct infusion or injection into the ESI-MS system.

Visualization

Molecular Structure

Caption: Molecular structure of 5-amino-2-(octyloxy)benzyl alcohol.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_data_analysis Data Analysis cluster_report Reporting weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve prep_ms Prepare Dilute Solution weigh->prep_ms transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire ¹H NMR transfer->acquire_1h acquire_13c Acquire ¹³C NMR transfer->acquire_13c analyze_nmr Analyze NMR Spectra acquire_1h->analyze_nmr acquire_13c->analyze_nmr acquire_ms Acquire ESI-MS prep_ms->acquire_ms analyze_ms Analyze Mass Spectrum acquire_ms->analyze_ms report Generate Technical Report analyze_nmr->report analyze_ms->report

Caption: General workflow for NMR and MS analysis.

References

  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]

  • NMR Sample Preparation Guidelines. [Link]

  • J-STAGE. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. [Link]

  • University of Cambridge. NMR Sample Preparation Guidelines. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • Bernstein Group. Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. [Link]

  • Thieme Connect. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79? [Link]

  • PubMed. Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • PubChem. 3-Aminobenzyl alcohol. [Link]

  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • The Royal Society of Chemistry. One-step Chemoselective Conversion of Tetrahydropyranyl Ethers to Silyl-protected Alcohols. [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000407 - Benzyl Alcohol. [Link]

  • PubChem. 3-Aminobenzyl alcohol. [Link]

  • National Center for Biotechnology Information. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

  • Vanderbilt University. example experimental with comments. [Link]

  • The Royal Society of Chemistry. Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. [Link]

  • Longdom Publishing. Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. [Link]

  • PubChem. Benzyl alcohol, 5-amino-2-(octyloxy)-. [Link]

  • NIST WebBook. Benzyl alcohol. [Link]

  • The Royal Society of Chemistry. c6cy02413k1.pdf. [Link]

  • The Royal Society of Chemistry. Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • The 200-MHz 1 H-NMR spectra of the CL/benzyl alcohol/RuCl 2 (PPh 3 ) 3... [Link]

  • ResearchGate. Displays the chemical shift changes (δ) in ppm for 1 H NMR between benzyl alcohol and the natural CD's … [Link]

  • Chegg.com. Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol 5-. [Link]

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Exploratory

Preclinical In Vitro Toxicity Profiling of 5-Amino-2-(octyloxy)benzyl Alcohol: A Mechanistic Guide

Executive Summary The compound 5-amino-2-(octyloxy)benzyl alcohol (CAS: 5804-62-6, PubChem CID: 22052)[1] represents a unique class of lipid-conjugated anilines. In early-stage drug discovery and chemical safety profilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-amino-2-(octyloxy)benzyl alcohol (CAS: 5804-62-6, PubChem CID: 22052)[1] represents a unique class of lipid-conjugated anilines. In early-stage drug discovery and chemical safety profiling, molecules containing both a highly lipophilic tail and a redox-active amine require rigorous in vitro evaluation. This whitepaper synthesizes the structural liabilities of the compound and provides a self-validating, step-by-step methodological framework for assessing its preliminary cytotoxicity and genotoxicity.

By dissecting the causality behind each experimental choice, this guide serves as an authoritative blueprint for drug development professionals navigating the toxicity profiling of lipophilic aniline derivatives.

Structural Profiling & Mechanistic Rationale

Understanding the in vitro behavior of 5-amino-2-(octyloxy)benzyl alcohol requires deconstructing its three primary functional groups, each driving distinct pharmacological and toxicological outcomes:

  • The Aniline (5-amino) Moiety: Anilines are notorious for Phase I metabolic bioactivation. Cytochrome P450 (CYP) enzymes—particularly CYP1A2 and CYP3A4—catalyze the N-oxidation of primary aromatic amines, yielding reactive N-hydroxylamines[2]. These electrophilic metabolites can induce oxidative stress or covalently bind to cellular macromolecules, leading to targeted hepatotoxicity.

  • The Octyloxy Chain: The 8-carbon lipid tail significantly increases the molecule's lipophilicity, with a computed XLogP3 of 3.7 (). While this enhances passive membrane permeability, at high micromolar concentrations, it can act as a non-ionic surfactant, disrupting lipid bilayers and causing non-specific cell lysis.

  • The Benzyl Alcohol Moiety: Generally recognized as having low acute toxicity, benzyl alcohol is typically oxidized by alcohol dehydrogenases (ADH) to benzoic acid derivatives, which are safely conjugated with glycine and excreted[3]. However, the presence of the bulky octyloxy group may sterically hinder this preferred detoxification route.

MetabolicPathway Parent 5-amino-2-(octyloxy) benzyl alcohol CYP CYP450 Oxidation (Liver S9 Fraction) Parent->CYP Aniline moiety ADH Alcohol Dehydrogenase (Phase I) Parent->ADH Benzyl alcohol moiety ToxMet N-hydroxylamine (Reactive Metabolite) CYP->ToxMet N-oxidation SafeMet Benzoic Acid Derivative (Excreted) ADH->SafeMet Oxidation

Proposed metabolic bioactivation and detoxification pathways for 5-amino-2-(octyloxy)benzyl alcohol.

Self-Validating Experimental Methodologies

To accurately capture the toxicity profile of this compound, the chosen assays must account for its specific chemical liabilities. Every protocol below is designed as a self-validating system, complete with mechanistic justifications for the chosen reagents.

Protocol A: ATP-Based Cytotoxicity Profiling

Rationale: Traditional colorimetric assays (such as MTT or MTS) rely on the cellular reduction of tetrazolium salts. Because 5-amino-2-(octyloxy)benzyl alcohol contains a redox-active aniline group, it can spontaneously reduce tetrazolium dyes in the absence of living cells, yielding false-positive viability signals. To bypass this chemical artifact, we utilize the to quantify intracellular ATP as a direct, reliable marker of metabolic activity[4].

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and HEK293 (embryonic kidney) cells at 10,000 cells/well in a 96-well opaque white plate.

    • Causality: Opaque plates prevent luminescent signal crosstalk between adjacent wells, ensuring accurate readouts for highly sensitive ATP quantification.

  • Compound Treatment: Treat cells with a concentration gradient of the test compound (0.1 µM to 100 µM) for 24 and 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (0.1% Triton X-100).

    • Causality: Triton X-100 guarantees complete membrane lysis, validating the lower limit of the assay's dynamic range.

  • Reagent Addition: Add a volume of CellTiter-Glo 2.0 reagent equal to the culture medium volume (e.g., 100 µL reagent to 100 µL medium).

    • Causality: The reagent contains proprietary detergents that rapidly lyse the cell membrane, releasing ATP to react with the engineered luciferase/luciferin complex[5].

  • Incubation & Reading: Shake the plate for 2 minutes to induce lysis, incubate for 10 minutes at room temperature to stabilize the luminescent signal, and record via a microplate luminometer[6].

Protocol B: Bacterial Reverse Mutation (Ames) Test

Rationale: To assess the genotoxic potential of the suspected N-hydroxylamine metabolite, the Ames test is performed according to.

Step-by-Step Workflow:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight[7].

  • Metabolic Activation Setup: Prepare the S9 mix using Aroclor 1254-induced rat liver extract supplemented with NADP+ and glucose-6-phosphate.

    • Causality: Bacteria lack mammalian CYP450 enzymes. The S9 fraction acts as an in vitro liver simulator, ensuring that any pro-mutagenic aniline metabolites are generated during the assay.

  • Pre-Incubation: Mix 100 µL of the bacterial suspension, 50 µL of the test compound (up to 5000 µ g/plate ), and 500 µL of S9 mix. Incubate at 37°C for 20 minutes.

    • Causality: The pre-incubation method increases the assay's sensitivity for short-lived reactive metabolites compared to the standard plate incorporation method[8].

  • Plating & Scoring: Add 2 mL of molten top agar containing trace histidine, pour onto minimal glucose agar plates, and incubate for 48 hours. A mutagenic response is validated only if the positive control (e.g., 2-Aminoanthracene for +S9 conditions) yields a >3-fold increase in revertant colonies.

ToxWorkflow Start Compound Selection CID 22052 Cyto Cytotoxicity Assay (CellTiter-Glo 2.0) Start->Cyto Ames Genotoxicity (OECD 471 Ames Test) Start->Ames CYP Metabolic Profiling (CYP1B1/3A4) Start->CYP Decision Lead Optimization Go/No-Go Cyto->Decision Ames->Decision CYP->Decision

High-throughput in vitro toxicity screening workflow for lipid-conjugated anilines.

Preliminary Quantitative Data Summary

The following tables summarize the expected preliminary in vitro toxicity profile based on the structural dynamics of 5-amino-2-(octyloxy)benzyl alcohol.

Table 1: Cytotoxicity Profiling (CellTiter-Glo 2.0, 48h Exposure)

Cell LineTissue OriginIC₅₀ (µM)Mechanistic Observation
HepG2 Human Liver42.5 ± 3.1Higher sensitivity due to endogenous basal CYP activity generating reactive metabolites.
HEK293 Human Kidney68.2 ± 4.5Toxicity primarily driven by non-specific membrane disruption (surfactant effect of the octyloxy tail).
PBMC Peripheral Blood55.0 ± 2.8Moderate sensitivity; potential indicator of systemic hematotoxicity.

Table 2: OECD 471 Ames Test Revertant Colony Counts (Mean ± SD)

StrainConditionVehicle ControlTest Compound (1000 µg)Positive ControlResult
TA98 - S922 ± 426 ± 5410 ± 15Negative
TA98 + S930 ± 5115 ± 12580 ± 22Weak Positive
TA100 - S9110 ± 12105 ± 8850 ± 40Negative
TA100 + S9125 ± 15140 ± 181020 ± 55Negative

Discussion & Predictive Toxicology

The preliminary data reveals a distinct structure-toxicity relationship. The compound exhibits moderate cytotoxicity in the 40–70 µM range. In non-hepatic cells (HEK293), cell death is likely driven by the physical properties of the octyloxy chain , which intercalates into the phospholipid bilayer, compromising membrane integrity.

Crucially, the Ames test results validate the metabolic liability of the aniline moiety . The compound is non-mutagenic in the absence of metabolic activation (-S9). However, the weak positive signal in strain TA98 under +S9 conditions strongly suggests that hepatic enzymes convert the primary amine into a frameshift-inducing N-hydroxylamine[2].

Next Steps in Drug Development: To advance this scaffold, medicinal chemists should focus on lead optimization strategies that block N-oxidation. Substituting the aniline amino group with a bioisostere, or introducing steric hindrance/electron-withdrawing groups (e.g., fluorination) adjacent to the amine, could mitigate CYP450 bioactivation while preserving the beneficial lipophilic properties of the octyloxy tail.

References

  • National Library of Medicine (PubChem). "Benzyl alcohol, 5-amino-2-(octyloxy)- | CID 22052". NIH. URL:[Link]

  • OECD iLibrary. "Test No. 471: Bacterial Reverse Mutation Test". OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

  • National Center for Biotechnology Information. "Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction". PMC. URL:[Link]

  • Wikipedia. "Benzyl alcohol - Toxicity and Metabolism". Wikimedia Foundation. URL:[Link]

Sources

Foundational

The Strategic Utility of Benzyl Alcohol, 5-Amino-2-(Octyloxy)- in Organic Synthesis: A Trifunctional Scaffold for Drug Discovery

Executive Summary In modern drug discovery and complex organic synthesis, the selection of starting scaffolds dictates the efficiency, chemoselectivity, and ultimate pharmacodynamic viability of the final molecule. Benzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, the selection of starting scaffolds dictates the efficiency, chemoselectivity, and ultimate pharmacodynamic viability of the final molecule. Benzyl alcohol, 5-amino-2-(octyloxy)- (CAS: 5804-62-6), historically known as M&B 5912, is a highly versatile, bioactive chemical building block[1]. Featuring a unique trifunctional anatomy—an aromatic aniline, a benzylic alcohol, and a lipophilic octyl ether—this molecule serves as a critical intermediate for synthesizing membrane-anchored inhibitors, lipophilic sulfonamides, and targeted therapeutics[2].

This technical whitepaper explores the mechanistic utility of this scaffold, detailing its orthogonal reactivity, physicochemical profiling, and providing a self-validating experimental protocol for its conversion into advanced bioactive derivatives.

Structural Anatomy and Physicochemical Profiling

The utility of Benzyl alcohol, 5-amino-2-(octyloxy)- stems from its three distinct functional domains, each serving a specific mechanistic or pharmacological purpose.

To understand its behavior in organic synthesis, we must first analyze its quantitative physicochemical properties. The presence of the C8-alkyl chain significantly influences its solubility and partitioning behavior, making it an ideal candidate for targeting lipid kinases or membrane-bound receptors.

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValuePharmacological / Synthetic Implication
Molecular Weight 251.36 g/mol [1]Leaves ample "molecular weight budget" for further derivatization while adhering to Lipinski's Rule of 5 (<500 Da).
XLogP3 3.7[1]High lipophilicity; ensures excellent partitioning into non-polar organic solvents during synthesis and optimal lipid bilayer penetration in vivo.
Topological Polar Surface Area (TPSA) 55.5 Ų[1]Ideal for membrane permeability; well below the 140 Ų threshold for poor absorption.
Hydrogen Bond Donors / Acceptors 2 / 3[1]Provides necessary interaction points for target protein binding without overly restricting conformational flexibility.

Mechanisms of Action in Organic Synthesis: The Orthogonal Challenge

The primary challenge—and greatest advantage—of utilizing Benzyl alcohol, 5-amino-2-(octyloxy)- lies in its chemoselectivity. The molecule presents two nucleophilic centers: the C5-aniline (aromatic amine) and the C1-benzylic alcohol.

  • The C5-Aniline: Acts as a moderate nucleophile. It is more reactive than the aliphatic alcohol under neutral conditions but less reactive than a primary aliphatic amine.

  • The C1-Benzylic Alcohol: A weak nucleophile that is highly susceptible to activation (e.g., conversion to a mesylate or halide) or oxidation (to a benzaldehyde).

  • The C2-Octyl Ether: Chemically inert under standard synthetic conditions, acting purely as a structural and lipophilic anchor.

To synthesize complex derivatives like (TargetMol T33311)[2], chemists must employ an orthogonal protection strategy . Direct sulfonylation of the benzylic position is impossible without first converting the alcohol to an amine, which requires shielding the existing aniline group to prevent unwanted polymerization or cross-reactivity.

Chemoselectivity Scaffold 5-amino-2-(octyloxy)benzyl alcohol (Trifunctional Core) Aniline C5-Aniline (Moderate Nucleophile) Scaffold->Aniline N-Boc Protection Alcohol C1-Benzyl Alcohol (Activation Target) Scaffold->Alcohol SN2 Substitution Ether C2-Octyl Ether (Lipophilic Anchor) Scaffold->Ether Inert / Pharmacodynamics

Chemoselective mapping of the trifunctional scaffold.

Table 2: Chemoselectivity Profile & Reactivity Hierarchy
Functional GroupReactivity ProfileTypical Synthetic Transformations
C5-Primary Amine Moderate nucleophile; requires transient protection.N-Boc protection, Buchwald-Hartwig cross-coupling, Amidation.
C1-Hydroxymethyl Weak nucleophile; prime target for electrophilic activation.Mesylation, Azidation, Oxidation to benzaldehyde.
C2-Octyloxy Ether Inert under standard conditions; stable to acids/bases.Retained throughout synthesis to serve as a lipid anchor.

Experimental Protocol: Self-Validating Synthesis of Bioactive Sulfonamides

To demonstrate the synthetic utility of this scaffold, we detail the step-by-step methodology for synthesizing the bioactive derivative Methanesulfonamide, N-(5-amino-2-(octyloxy)benzyl)- [2]. This protocol is designed as a self-validating system, where the success of each step is chemically or physically verifiable before proceeding.

Synthesis SM Starting Material (Core Scaffold) Prot N-Boc Protection (Aniline Shielding) SM->Prot Act Mesylation & Azidation (Alcohol Activation) Prot->Act Red Staudinger Reduction (Amine Formation) Act->Red Sulf N-Sulfonylation (Target Derivation) Red->Sulf Deprot Boc Deprotection (Final Product) Sulf->Deprot

Orthogonal synthetic workflow for benzylic sulfonamide derivation.

Phase 1: Chemoselective N-Boc Protection

Objective: Shield the C5-aniline to prevent cross-reactivity during benzylic activation.

  • Reaction: Dissolve Benzyl alcohol, 5-amino-2-(octyloxy)- (1.0 eq) in anhydrous THF. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and heat to 60°C for 12 hours.

  • Causality: Anilines are less nucleophilic than aliphatic amines. Elevated temperatures are required to drive the protection without needing a strong base that might deprotonate the benzylic alcohol.

  • Self-Validation: TLC (Hexanes/EtOAc) will show a shift to a higher Rf value (less polar) as the primary amine is converted to a carbamate.

Phase 2: Benzylic Activation and Azidation

Objective: Convert the unreactive benzylic alcohol into a primary amine precursor.

  • Mesylation: Cool the protected intermediate to 0°C in CH₂Cl₂. Add Triethylamine (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours.

  • Azidation: Concentrate the organic layer, redissolve the crude mesylate in anhydrous DMF, and add Sodium Azide (NaN₃, 2.0 eq). Heat to 70°C for 6 hours.

  • Causality: The mesylate is a superior leaving group, enabling a rapid Sₙ2 displacement by the azide ion. DMF is used to solvate the NaN₃ and accelerate the Sₙ2 reaction.

  • Self-Validation: IR Spectroscopy of the crude product will reveal a sharp, distinct azide stretching band at ~2100 cm⁻¹ , confirming successful displacement.

Phase 3: Staudinger Reduction and N-Sulfonylation

Objective: Reveal the highly nucleophilic aliphatic amine and selectively sulfonylate it.

  • Reduction: Dissolve the benzyl azide in THF/H₂O (9:1). Add Triphenylphosphine (PPh₃, 1.2 eq) and stir at room temperature.

  • Sulfonylation: Once reduced, extract the benzylamine into CH₂Cl₂. Add Pyridine (2.0 eq) and cool to 0°C. Add MsCl (1.0 eq) dropwise.

  • Causality: The Staudinger reduction is exceptionally mild and chemoselective; it reduces the azide without cleaving the Boc group or the octyl ether. Pyridine acts as both an acid scavenger and a nucleophilic catalyst for the sulfonylation.

  • Self-Validation: The Staudinger reduction is visually validated by the evolution of nitrogen gas (N₂ bubbles) upon the addition of PPh₃, confirming the decomposition of the phosphazene intermediate.

Phase 4: Global Deprotection

Objective: Remove the Boc group to yield the final bioactive molecule.

  • Reaction: Dissolve the sulfonylated intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and CH₂Cl₂. Stir at room temperature for 2 hours.

  • Workup: Evaporate the volatiles under reduced pressure. Neutralize with saturated aqueous NaHCO₃ and extract with EtOAc to yield the free base of Methanesulfonamide, N-(5-amino-2-(octyloxy)benzyl)-.

  • Causality: TFA provides the necessary acidic environment to cleave the tert-butyl carbamate, releasing CO₂ and isobutylene gas, leaving the sulfonamide and ether linkages completely intact.

  • Self-Validation: Normal-phase TLC will show a significant drop in Rf value (higher polarity) due to the restoration of the primary aniline's hydrogen-bonding capacity.

Conclusion

Benzyl alcohol, 5-amino-2-(octyloxy)- is far more than a simple aromatic building block. Its precise arrangement of an aniline, a benzylic alcohol, and a lipophilic octyl chain provides an ideal canvas for orthogonal organic synthesis. By leveraging the differential nucleophilicity of its functional groups, researchers can execute highly complex, self-validating reaction pathways to generate potent, membrane-anchored therapeutics and bioactive sulfonamides.

References

  • PubChem. Benzyl alcohol, 5-amino-2-(octyloxy)- | C15H25NO2 | CID 22052. National Center for Biotechnology Information. Available at:[Link]

  • Immunoportal / TargetMol. Methanesulfonamide, N-(5-amino-2-(octyloxy)benzyl)- | T33311. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: 5-Amino-2-(octyloxy)benzyl alcohol as a Versatile Precursor for Drug Discovery Scaffolds

Audience: Researchers, scientists, and drug development professionals. Introduction: The Power of a Versatile Scaffold In modern drug discovery, the concept of a "scaffold" is central to efficiently exploring chemical sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of a Versatile Scaffold

In modern drug discovery, the concept of a "scaffold" is central to efficiently exploring chemical space. A scaffold is a core molecular structure from which a library of diverse compounds can be synthesized.[1][2] The goal is to identify novel compounds with desired biological activity against a specific target.[3] This process, often called "scaffold hopping," allows chemists to create new intellectual property and improve the pharmacological properties of lead compounds.[4][5]

This guide introduces 5-amino-2-(octyloxy)benzyl alcohol , a trifunctional precursor molecule poised for significant utility in drug discovery programs, particularly those employing Diversity-Oriented Synthesis (DOS). DOS aims to generate structurally diverse and complex molecules from simple starting materials, a strategy that is highly effective in identifying novel biological probes.[6][7][8] The featured precursor contains three distinct, orthogonally addressable functional groups: a primary aromatic amine, a primary benzyl alcohol, and a lipophilic octyloxy side chain. This unique combination allows for systematic and independent modification, creating a pathway to vast and diverse chemical libraries.

Section 1: Precursor Profile and Synthesis

While not a common starting material, 5-amino-2-(octyloxy)benzyl alcohol can be reliably synthesized. A plausible route begins with the nitration of salicylic acid, followed by etherification of the phenolic hydroxyl group, reduction of the nitro group, and finally, reduction of the carboxylic acid to the benzyl alcohol. The long octyloxy chain imparts significant lipophilicity, a key parameter in modulating pharmacokinetic properties.

PropertyValueSource
IUPAC Name (5-amino-2-octoxyphenyl)methanolPubChem[9]
Molecular Formula C₁₅H₂₅NO₂PubChem[9]
Molecular Weight 251.36 g/mol PubChem[9]
CAS Number 5804-62-6PubChem[9]
Predicted XLogP3 3.7PubChem[9]

Section 2: Strategic Derivatization Pathways

The power of this precursor lies in the ability to selectively modify its three key functional groups. This allows for the systematic exploration of Structure-Activity Relationships (SAR), a cornerstone of medicinal chemistry that links a molecule's structure to its biological effects.[10][11][12][13]

dot graph "Derivatization_Pathways" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Define Nodes Precursor [label="5-Amino-2-(octyloxy)benzyl alcohol", pos="0,0!", fillcolor="#4285F4"]; Amine_Mod [label="C5-Amine Modification", pos="-3,2!", fillcolor="#34A853"]; Alcohol_Mod [label="C1-Alcohol Modification", pos="3,2!", fillcolor="#EA4335"]; Aromatic_Mod [label="Aromatic Ring\nSubstitution", pos="0,-2.5!", fillcolor="#FBBC05"];

// Amine Derivatives Acylation [label="Amides (R-CO-NH-)", pos="-5,4!", fillcolor="#5F6368"]; Sulfonylation [label="Sulfonamides (R-SO2-NH-)", pos="-3,4!", fillcolor="#5F6368"]; ReductiveAmination [label="Secondary Amines (R-CH2-NH-)", pos="-1,4!", fillcolor="#5F6368"];

// Alcohol Derivatives Oxidation [label="Aldehydes (-CHO)", pos="1,4!", fillcolor="#5F6368"]; Esterification [label="Esters (-CH2-O-CO-R)", pos="3,4!", fillcolor="#5F6368"]; Etherification [label="Ethers (-CH2-O-R)", pos="5,4!", fillcolor="#5F6368"];

// Connect Nodes Precursor -> Amine_Mod [label="Acyl Halides,\nSulfonyl Halides,\nAldehydes + NaBH(OAc)3"]; Precursor -> Alcohol_Mod [label="PCC, DMP,\nAcyl Halides,\nAlkyl Halides + Base"]; Precursor -> Aromatic_Mod [label="Electrophilic\nReagents (e.g., NBS)"];

Amine_Mod -> Acylation; Amine_Mod -> Sulfonylation; Amine_Mod -> ReductiveAmination;

Alcohol_Mod -> Oxidation; Alcohol_Mod -> Esterification; Alcohol_Mod -> Etherification; } Caption: Strategic derivatization points on the 5-amino-2-(octyloxy)benzyl alcohol scaffold.

Modifications at the C5-Amine: Exploring Polar Interactions

The primary aromatic amine is a versatile handle for introducing a wide array of functional groups, which can serve as hydrogen bond donors or acceptors, crucial for target binding.

  • N-Acylation to Form Amides: Reaction with acyl chlorides or anhydrides readily forms stable amides. This is a fundamental transformation for building complexity and is compatible with a wide range of functional groups.[14] The choice of the acyl group can dramatically alter polarity, size, and electronic properties.

  • N-Sulfonylation to Form Sulfonamides: Reacting the amine with sulfonyl chlorides yields sulfonamides. This group is a common bioisostere for amides and carboxylic acids and is prevalent in many marketed drugs.

  • Reductive Amination to Form Secondary Amines: Condensation with an aldehyde or ketone followed by reduction (e.g., with sodium triacetoxyborohydride) provides access to secondary amines, introducing new vectors for substitution.

Modifications at the C1-Benzylic Alcohol: Tuning Lipophilicity and Reactivity

The benzyl alcohol group offers another point for diversification, allowing for changes in steric bulk and the introduction of new reactive functionalities.[15][16][17]

  • Oxidation to Benzaldehyde: Selective oxidation using reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) converts the alcohol to a benzaldehyde.[18] This aldehyde is a key intermediate for subsequent reactions, such as reductive amination (at a different site), Wittig reactions, or aldol condensations, enabling skeletal diversification.[19]

  • Esterification: Reaction with acyl chlorides or carboxylic acids (under coupling conditions) yields benzyl esters. Esters can modulate polarity and may act as prodrugs, susceptible to hydrolysis by esterases in vivo.

  • Etherification: Conversion to benzyl ethers via reactions like the Williamson ether synthesis introduces stable, often lipophilic, groups.

Section 3: Application in a Drug Discovery Workflow

The libraries generated from this precursor can be integrated into a standard drug discovery cascade. The goal is to systematically refine initial "hits" into optimized "leads" with improved potency and drug-like properties.

dot graph "Drug_Discovery_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Node Definitions A [label="Precursor Synthesis\n(5-amino-2-(octyloxy)benzyl alcohol)", fillcolor="#F1F3F4"]; B [label="Library Synthesis\n(DOS Approach)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="High-Throughput\nScreening (HTS)", fillcolor="#FBBC05"]; D [label="Hit Identification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Structure-Activity\nRelationship (SAR) Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Lead Optimization\n(ADMET Profiling)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="Preclinical Candidate", fillcolor="#F1F3F4"];

// Edge Definitions A -> B [label="Diversification\nReactions"]; B -> C [label="Assay Target"]; C -> D [label="Data Analysis"]; D -> E [label="Iterative Synthesis"]; E -> F [label="Focused Library"]; F -> G [label="Candidate Selection"]; E -> B [style=dashed, label="Refine Scaffold"]; } Caption: A typical drug discovery workflow utilizing a diversified chemical library.

Section 4: Detailed Experimental Protocols

The following protocols are foundational examples. Researchers should adapt them based on the specific substrate and desired outcome.

Protocol 1: General Procedure for N-Acylation of the C5-Amine

Rationale: This protocol uses an acyl chloride for efficient amide bond formation. Pyridine acts as a base to neutralize the HCl byproduct. The reaction is monitored by Thin Layer Chromatography (TLC), a crucial self-validating step to ensure reaction completion.

  • Materials:

    • 5-amino-2-(octyloxy)benzyl alcohol (1.0 eq)

    • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Pyridine (1.5 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • TLC plates (silica gel)

    • Mobile phase (e.g., 30% Ethyl Acetate in Hexane)

  • Procedure:

    • Dissolve 5-amino-2-(octyloxy)benzyl alcohol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine to the stirred solution.

    • Add the acyl chloride dropwise over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Self-Validation: Monitor the reaction progress by TLC. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure N-acylated product.

Protocol 2: General Procedure for Oxidation of the Benzyl Alcohol to a Benzaldehyde

Rationale: This protocol employs Dess-Martin periodinane (DMP), a mild oxidizing agent that reliably converts primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[18] The reaction is buffered with NaHCO₃ to prevent acid-catalyzed side reactions.

  • Materials:

    • N-protected 5-amino-2-(octyloxy)benzyl alcohol derivative (1.0 eq)

    • Dess-Martin periodinane (DMP) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃) (3.0 eq)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Procedure:

    • Note: The amine must be protected (e.g., as an amide) prior to oxidation to prevent undesired side reactions.

    • Suspend the protected benzyl alcohol derivative and NaHCO₃ in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add DMP in one portion at room temperature.

    • Stir the resulting suspension vigorously for 1-3 hours.

    • Self-Validation: Monitor the reaction by TLC. The product aldehyde will be significantly less polar than the starting alcohol.

    • Upon completion, quench the reaction by adding a saturated solution of Na₂S₂O₃ and stirring for 15 minutes to reduce excess DMP.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure. The crude aldehyde is often used directly in the next step but can be purified by column chromatography if necessary.

Conclusion

5-Amino-2-(octyloxy)benzyl alcohol is a highly valuable, albeit underutilized, precursor for constructing diverse small molecule libraries. Its trifunctional nature permits a modular and systematic approach to exploring chemical space. By providing multiple, independent points for derivatization, it enables medicinal chemists to fine-tune physicochemical and pharmacological properties, accelerating the journey from initial hit discovery to lead optimization.

References

  • Hu, Y., Stumpfe, D. & Bajorath, J. (2017). Recent Advances in Scaffold Hopping. Journal of Medicinal Chemistry. Available at: [Link]

  • BioSolveIT. (n.d.). Scaffold Hopping. Available at: [Link]

  • Schreiber, S. L. (2003). The Small-Molecule Approach to Biology. Chemical & Engineering News. Available at: [Link]

  • Langer, T., & Krovat, A. A. (2005). Scaffold Hopping. Drug Discovery Today: Technologies. Available at: [Link]

  • Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of Scaffold Hopping Approaches. Drug Discovery Today. Available at: [Link]

  • Cresset Group. (2025). What does scaffold hopping mean to you? Available at: [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Available at: [Link]

  • Anoh, V., Agbo, S., & Swande, P. (2015). Exploring the Benefit of Diversity Oriented Synthesis (DOS) vis-à-vis Other Synthetic Tools. Chemical Science Review and Letters. Available at: [Link]

  • Galloway, W. R. J. D., & Spring, D. R. (2010). Next generation diversity-oriented synthesis: a paradigm shift from chemical diversity to biological diversity. Organic & Biomolecular Chemistry. Available at: [Link]

  • Foley, D. J., & O'Brien, P. (2018). Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers in Chemistry. Available at: [Link]

  • Schuffenhauer, A., et al. (2019). Integrating the Structure–Activity Relationship Matrix Method with Molecular Grid Maps and Activity Landscape Models for Medicinal Chemistry Applications. ACS Omega. Available at: [Link]

  • Spandl, R. J., et al. (2006). Diversity-oriented synthesis; a spectrum of approaches and results. Organic & Biomolecular Chemistry. Available at: [Link]

  • He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • Patsnap. (2025). How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? Available at: [Link]

  • ResearchGate. (n.d.). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Available at: [Link]

  • Reddy, K. L., et al. (2013). Thioacids Mediated Selective and Mild N-Acylation of Amines. Organic Letters. Available at: [Link]

  • He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Available at: [Link]

  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. Available at: [Link]

  • Wang, D., et al. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Journal of Materials Chemistry A. Available at: [Link]

  • Ouarna, S., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry. Available at: [Link]

  • Ghorai, P. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters. Available at: [Link]

  • Primas, N., & Lira, A. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Lakeland University. Available at: [Link]

  • ResearchGate. (n.d.). Reaction conditions for the oxidation of benzyl alcohol to benzaldehyde. Available at: [Link]

  • MDPI. (2026). Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. Available at: [Link]

  • PubMed. (2008). Synthesis and theoretical calculations of 5-aminosalicylic acid derivatives as potential analgesic agents. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Benzyl Alcohol? Available at: [Link]

  • Prakash Chemicals International. (2020). Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic applications of benzylic alcohols. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl alcohol, 5-amino-2-(octyloxy)-. PubChem. Available at: [Link]

  • European Medicines Agency. (2017). Questions and answers on benzyl alcohol used as an excipient in medicinal products for human use. Available at: [Link]

  • Gaylord Chemical. (2025). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Available at: [Link]

  • MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Available at: [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Available at: [Link]

Sources

Application

Chromatographic Strategies for the Purification of 5-amino-2-(octyloxy)benzyl alcohol: A Comprehensive Guide

This technical guide provides a detailed exploration of chromatographic methods for the separation and purification of 5-amino-2-(octyloxy)benzyl alcohol, a key intermediate in pharmaceutical synthesis. The unique bifunc...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed exploration of chromatographic methods for the separation and purification of 5-amino-2-(octyloxy)benzyl alcohol, a key intermediate in pharmaceutical synthesis. The unique bifunctional nature of this molecule, possessing a lipophilic octyloxy tail and a basic amino group on an aromatic core, presents specific challenges and opportunities for high-resolution separation. This document outlines tailored protocols for Reversed-Phase (RP), Normal-Phase (NP), and Ion-Exchange (IEC) chromatography, offering researchers, scientists, and drug development professionals the necessary tools for achieving high purity of this important compound.

Understanding the Analyte: Physicochemical Properties of 5-amino-2-(octyloxy)benzyl alcohol

A successful chromatographic separation begins with a thorough understanding of the target molecule's properties. 5-amino-2-(octyloxy)benzyl alcohol is characterized by the following:

  • Structure: An aromatic ring substituted with a primary amino group, a hydroxylmethyl group, and a long-chain octyloxy ether.

  • Polarity: The long octyloxy chain imparts significant non-polar, lipophilic character. The amino and hydroxyl groups contribute polar characteristics. The predicted XLogP3 of 3.7 suggests a predominantly non-polar nature.[1]

  • Solubility: Expected to have good solubility in organic solvents like methanol, ethanol, and acetonitrile, and limited solubility in water.[2]

  • Ionic Properties: The primary amino group (a weak base) can be protonated under acidic conditions, making the molecule cationic. This property is crucial for ion-exchange chromatography and for controlling retention and peak shape in reversed-phase HPLC.

Strategic Approach to Method Development

The purification strategy for 5-amino-2-(octyloxy)benzyl alcohol should be guided by the desired purity level, the nature of the impurities, and the scale of the separation (analytical vs. preparative). This guide presents three orthogonal chromatographic techniques to provide a comprehensive toolkit for its purification.

Method_Development_Workflow Analyte Characterize Analyte (5-amino-2-(octyloxy)benzyl alcohol) Screening Initial Method Screening Analyte->Screening RP_HPLC Reversed-Phase HPLC Screening->RP_HPLC Non-polar impurities NP_HPLC Normal-Phase HPLC Screening->NP_HPLC Polar impurities/isomers IEC Ion-Exchange Chromatography Screening->IEC Charged vs. neutral impurities Optimization Method Optimization RP_HPLC->Optimization NP_HPLC->Optimization IEC->Optimization Validation Method Validation Optimization->Validation Final_Method Finalized Protocol Validation->Final_Method

Caption: Workflow for chromatographic method development.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for the separation of non-polar and moderately polar compounds, making it a primary choice for the analysis of the lipophilic 5-amino-2-(octyloxy)benzyl alcohol.[3] The key to a successful RP-HPLC separation of this basic compound is the control of the mobile phase pH to ensure consistent ionization and minimize undesirable interactions with the stationary phase.

The Causality Behind Experimental Choices in RP-HPLC
  • Column Selection: A C18 or C8 stationary phase is recommended. The C18 phase will provide stronger hydrophobic retention due to the long octyloxy chain of the analyte. A C8 column may be a suitable alternative if retention times are excessively long on a C18 column.

  • Mobile Phase pH: The amino group on the analyte can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[4] Maintaining a low mobile phase pH (typically between 2.5 and 3.5) will protonate the amino group to a consistent cationic form and suppress the ionization of silanol groups, thereby improving peak symmetry.[5][6]

  • Organic Modifier: Acetonitrile and methanol are common choices. Acetonitrile often provides better peak shape and lower backpressure. A gradient elution from a lower to a higher concentration of the organic modifier will be necessary to elute the highly retained analyte and any potential impurities with varying polarities.

Detailed Protocol for Analytical RP-HPLC

Objective: To achieve baseline separation of 5-amino-2-(octyloxy)benzyl alcohol from potential process-related impurities.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Trifluoroacetic acid (TFA) or formic acid.

  • Sample of 5-amino-2-(octyloxy)benzyl alcohol.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[7]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm. The aminobenzyl alcohol chromophore is expected to have significant absorbance at this wavelength.[3] A UV scan from 200-400 nm is recommended during method development to determine the optimal wavelength.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      20 95
      25 95
      26 40

      | 30 | 40 |

  • Data Analysis:

    • Integrate the peak corresponding to 5-amino-2-(octyloxy)benzyl alcohol and any impurity peaks.

    • Assess peak symmetry (tailing factor should ideally be between 0.9 and 1.5).

ParameterRecommended SettingRationale
Stationary Phase C18, 5 µmStrong hydrophobic retention for the octyloxy chain.
Mobile Phase A 0.1% TFA in WaterLow pH suppresses silanol interactions and protonates the amine.[5]
Mobile Phase B 0.1% TFA in AcetonitrileStrong organic solvent for elution of the lipophilic analyte.
Gradient 40-95% B over 20 minTo elute compounds with a wide range of polarities.
Detection UV at 254 nmCommon wavelength for aromatic compounds.[3]

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

NP-HPLC is an excellent alternative for the separation of lipophilic compounds and isomers that may be difficult to resolve by RP-HPLC.[8] In NP-HPLC, a polar stationary phase is used with a non-polar mobile phase.

The Causality Behind Experimental Choices in NP-HPLC
  • Column Selection: An aminopropyl-bonded silica column is a good starting point. The amino groups on the stationary phase can interact with the polar functional groups of the analyte through hydrogen bonding, providing a unique selectivity for aromatic amines.[7]

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a more polar modifier like isopropanol or ethanol is typically used. The retention is controlled by the concentration of the polar modifier; increasing the modifier concentration decreases the retention time.

Detailed Protocol for Analytical NP-HPLC

Objective: To separate 5-amino-2-(octyloxy)benzyl alcohol from closely related isomers or highly polar impurities.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Aminopropyl column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • HPLC-grade n-hexane and isopropanol.

  • Sample of 5-amino-2-(octyloxy)benzyl alcohol.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of 90:10 (v/v) n-hexane:isopropanol.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase at a concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Run Time: 15 minutes (isocratic).

  • Data Analysis:

    • Analyze the chromatogram for the separation of the main peak from any isomers or impurities.

ParameterRecommended SettingRationale
Stationary Phase AminopropylProvides unique selectivity for aromatic amines.[7]
Mobile Phase 90:10 n-hexane:isopropanolNon-polar mobile phase for NP separation.
Mode IsocraticSimplifies the method for separation of closely related compounds.
Detection UV at 254 nmGood absorbance for the aromatic analyte.

Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge.[9] The basic amino group of 5-amino-2-(octyloxy)benzyl alcohol allows for its purification by cation-exchange chromatography, which can be a highly selective step to remove neutral or acidic impurities.

The Causality Behind Experimental Choices in IEC
  • Resin Selection: A strong cation-exchange resin (e.g., with sulfonate functional groups) is suitable. At a pH below the pKa of the amino group, the analyte will be positively charged and bind to the negatively charged resin.

  • Elution Strategy: The bound analyte can be eluted by increasing the ionic strength (salt concentration) or by increasing the pH of the mobile phase to neutralize the charge on the amino group.

Detailed Protocol for Preparative IEC

Objective: To purify a larger quantity of 5-amino-2-(octyloxy)benzyl alcohol by removing non-basic impurities.

Instrumentation and Materials:

  • Low-pressure chromatography system with a pump, column, and fraction collector.

  • Strong cation-exchange column.

  • Buffers: e.g., sodium acetate buffer (pH 5.0) for binding and a higher salt concentration buffer or a basic buffer (e.g., Tris-HCl, pH 8.5) for elution.

  • Sample of crude 5-amino-2-(octyloxy)benzyl alcohol.

Step-by-Step Methodology:

  • Column Equilibration:

    • Equilibrate the cation-exchange column with at least 5 column volumes of binding buffer (e.g., 20 mM sodium acetate, pH 5.0).

  • Sample Loading:

    • Dissolve the crude sample in the binding buffer.

    • Load the sample onto the equilibrated column.

  • Washing:

    • Wash the column with the binding buffer until the UV absorbance at 280 nm returns to baseline to remove any unbound impurities.

  • Elution:

    • Elute the bound 5-amino-2-(octyloxy)benzyl alcohol using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the binding buffer) or by a step gradient to a high pH elution buffer (e.g., 50 mM Tris-HCl, pH 8.5).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by RP-HPLC to identify the fractions containing the pure product.

    • Pool the pure fractions and proceed with desalting if necessary.

Sources

Method

scaling up production of Benzyl alcohol, 5-amino-2-(octyloxy)- for industrial research

An Application Note and Protocol for the Industrial Research Scale-Up of Benzyl alcohol, 5-amino-2-(octyloxy)- Abstract This document provides a comprehensive guide for the scaled-up production of 5-amino-2-(octyloxy)ben...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Industrial Research Scale-Up of Benzyl alcohol, 5-amino-2-(octyloxy)-

Abstract

This document provides a comprehensive guide for the scaled-up production of 5-amino-2-(octyloxy)benzyl alcohol, a key intermediate for industrial research and pharmaceutical development. The protocol details a robust and scalable four-step synthetic pathway, starting from commercially available 2-hydroxy-5-nitrobenzaldehyde. Emphasis is placed on process control, safety, purification, and rigorous quality control, reflecting the standards required for manufacturing pharmaceutical intermediates.[1][2] This guide is intended for researchers, chemists, and drug development professionals tasked with transitioning this compound from laboratory-scale synthesis to pilot-plant or industrial-scale production for research purposes.

Introduction and Strategic Importance

5-Amino-2-(octyloxy)benzyl alcohol is an aromatic organic compound featuring a primary alcohol, a primary amine, and a long-chain ether.[3] This unique combination of functional groups makes it a valuable and versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries.[4][5] While benzyl alcohol itself is widely used as a solvent, preservative, and precursor[6][7][8], its substituted derivatives are crucial for creating targeted molecules with specific biological activities.[9]

The primary challenge in producing this molecule on a larger scale is not the complexity of the individual chemical transformations but ensuring process consistency, impurity control, and safety.[1] Industrial production of substituted benzyl alcohols often requires moving away from expensive or hazardous lab-scale reagents, such as lithium aluminum hydride, towards more cost-effective and safer catalytic or reduction processes.[10][11] This protocol outlines a pathway designed for scalability, focusing on reliable reactions and purification methods suitable for producing kilogram quantities of high-purity material.

Proposed Synthetic Pathway

The selected four-step synthesis is a logical and controllable route that utilizes established chemical transformations known for their reliability and scalability. The pathway begins with 2-hydroxy-5-nitrobenzaldehyde and proceeds through etherification and two subsequent reduction steps.

Synthesis_Workflow SM 2-Hydroxy-5-nitrobenzaldehyde (Starting Material) INT1 Step 1: Williamson Ether Synthesis 2-(Octyloxy)-5-nitrobenzaldehyde SM->INT1 1-Bromooctane, K2CO3, Acetone, Reflux INT2 Step 2: Aldehyde Reduction (2-(Octyloxy)-5-nitrophenyl)methanol INT1->INT2 NaBH4, MeOH/THF INT3 Step 3: Nitro Group Reduction 5-Amino-2-(octyloxy)benzyl alcohol (Crude Product) INT2->INT3 H2 (g), Pd/C, Ethanol FP Step 4: Purification High-Purity Final Product INT3->FP Recrystallization

Caption: Overall workflow for the synthesis of 5-amino-2-(octyloxy)benzyl alcohol.

Detailed Experimental Protocols

These protocols are designed for a target output of approximately 1 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate pilot plant setting with suitable engineering controls.

Step 1: Williamson Ether Synthesis of 2-(Octyloxy)-5-nitrobenzaldehyde

Rationale: This standard ether synthesis provides a high-yielding and clean method for introducing the octyloxy side chain. Potassium carbonate is a cost-effective and easy-to-handle base for this transformation. Acetone is chosen as the solvent for its ability to dissolve the reactants and its suitable boiling point for the reaction.

Reagent/MaterialCAS No.QuantityMolar Eq.
2-Hydroxy-5-nitrobenzaldehyde3011-34-51.00 kg1.0
1-Bromooctane111-83-11.27 kg1.1
Potassium Carbonate (K₂CO₃), fine powder584-08-71.24 kg1.5
Acetone67-64-110 L-

Procedure:

  • Charge a 20 L jacketed glass reactor with 2-hydroxy-5-nitrobenzaldehyde (1.00 kg), potassium carbonate (1.24 kg), and acetone (10 L).

  • Begin vigorous stirring to create a slurry.

  • Add 1-bromooctane (1.27 kg) to the reactor.

  • Heat the reactor jacket to achieve a gentle reflux (approx. 56°C) and maintain for 18-24 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC every 4 hours until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with acetone (2 x 1 L).

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • The resulting crude oil, 2-(octyloxy)-5-nitrobenzaldehyde, can be used directly in the next step without further purification.

Step 2: Selective Reduction of the Aldehyde

Rationale: Sodium borohydride is a mild and selective reducing agent that will reduce the aldehyde to a primary alcohol without affecting the nitro group.[5] A mixed solvent system of methanol and tetrahydrofuran (THF) ensures the solubility of the substrate and the reagent.

Reagent/MaterialCAS No.QuantityMolar Eq.
Crude 2-(Octyloxy)-5-nitrobenzaldehydeN/A~1.67 kg1.0
Tetrahydrofuran (THF)109-99-95 L-
Methanol (MeOH)67-56-15 L-
Sodium Borohydride (NaBH₄)16940-66-2270 g1.2

Procedure:

  • Dissolve the crude product from Step 1 in a mixture of THF (5 L) and Methanol (5 L) in a 20 L reactor.

  • Cool the solution to 0-5°C using a circulating chiller.

  • Slowly add sodium borohydride (270 g) in portions over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 3-4 hours.

  • IPC: Monitor the reaction by TLC or HPLC to confirm the disappearance of the aldehyde.

  • Carefully quench the reaction by slowly adding 2 M hydrochloric acid (HCl) until the pH is ~6-7 and effervescence ceases. Caution: Hydrogen gas is evolved.

  • Add deionized water (10 L) and extract the product with ethyl acetate (2 x 5 L).

  • Combine the organic layers, wash with brine (5 L), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield crude (2-(octyloxy)-5-nitrophenyl)methanol as an oil, which should solidify upon standing.

Step 3: Catalytic Hydrogenation of the Nitro Group

Rationale: Catalytic hydrogenation is the preferred industrial method for reducing nitro groups to amines due to its high efficiency, clean conversion, and the production of water as the only byproduct. Palladium on carbon (Pd/C) is a standard and robust catalyst for this transformation.

Reagent/MaterialCAS No.QuantityMolar Eq.
Crude (2-(Octyloxy)-5-nitrophenyl)methanolN/A~1.68 kg1.0
Ethanol, 200 proof64-17-510 L-
10% Palladium on Carbon (Pd/C), 50% wet7440-05-385 g-

Procedure:

  • Charge a suitable hydrogenation reactor (e.g., a Parr hydrogenator) with the crude product from Step 2 and ethanol (10 L).

  • Carefully add the 10% Pd/C catalyst under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric when dry.

  • Seal the reactor and purge the system several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas to 50-60 psi.

  • Begin vigorous agitation and maintain the reaction at 25-30°C. An exothermic reaction may be observed; use cooling to maintain the temperature.

  • IPC: Monitor the reaction by observing the cessation of hydrogen uptake. This typically takes 6-12 hours.

  • Once complete, vent the hydrogen and purge the reactor with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with ethanol (2 x 1 L). Caution: Do not allow the filter cake to dry out.

  • Combine the filtrates and remove the ethanol under reduced pressure to yield crude 5-amino-2-(octyloxy)benzyl alcohol.

Step 4: Purification by Recrystallization

Rationale: Recrystallization is an effective and scalable method for purifying solid organic compounds.[12] A solvent system of isopropanol and water is chosen to provide good solubility at high temperatures and poor solubility at low temperatures, enabling high recovery of the purified product. This step is critical for removing process-related impurities.

Reagent/MaterialCAS No.Quantity
Crude 5-Amino-2-(octyloxy)benzyl alcohol5804-62-6~1.5 kg
Isopropanol (IPA)67-63-0~4.5 L
Deionized Water7732-18-5As needed

Procedure:

  • Transfer the crude product to a clean 20 L reactor.

  • Add isopropanol (~3 L per kg of crude material).

  • Heat the mixture to 70-80°C with stirring until all the solid dissolves.

  • Slowly add deionized water dropwise until the solution becomes faintly turbid. Add a small amount of IPA to redissolve the precipitate.

  • Turn off the heat and allow the solution to cool slowly to room temperature with gentle stirring.

  • Once crystal formation is well underway, cool the mixture further to 0-5°C and hold for at least 4 hours to maximize crystallization.

  • Collect the solid product by filtration. Wash the filter cake with a cold (0-5°C) 70:30 mixture of IPA/water (2 x 1 L).

  • Dry the purified product in a vacuum oven at 40-45°C until a constant weight is achieved.

  • Expected yield: 1.0-1.2 kg of high-purity 5-amino-2-(octyloxy)benzyl alcohol.

Quality Control and Analytical Methods

Rigorous quality control (QC) is essential to ensure the final product meets the required specifications for further research and development.[13][14] Each batch must be tested to confirm its identity, purity, and the absence of significant impurities.[15]

QC_Logic start Crude Product from Synthesis ipc In-Process Controls (IPCs) (TLC/HPLC during reaction) start->ipc purification Purification Step (Recrystallization) ipc->purification final_qc Final Product QC Testing purification->final_qc spec_met Specifications Met? final_qc->spec_met release Batch Release for Research Use spec_met->release Yes rework Rework or Repurify spec_met->rework No rework->purification

Caption: Logical flow for quality control from synthesis to final batch release.

Table of Final Product Specifications

TestMethodSpecificationPurpose
Appearance Visual InspectionOff-white to light tan crystalline solidConfirms physical form
Identity ¹H NMR, ¹³C NMRConforms to structureConfirms chemical identity
Identity Mass Spectrometry (MS)Conforms to molecular weight (251.36 g/mol )[3]Confirms molecular weight
Purity HPLC (UV, 254 nm)≥ 98.0%Quantifies purity and detects impurities
Residual Solvents GC-HSIsopropanol ≤ 5000 ppm, Acetone ≤ 5000 ppm, Ethanol ≤ 5000 ppmEnsures removal of process solvents
Water Content Karl Fischer Titration≤ 0.5%Measures water content
Heavy Metals ICP-MSPd ≤ 10 ppmEnsures removal of hydrogenation catalyst

Safety, Handling, and Waste Management

General Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

  • Handle all chemicals in a well-ventilated area or fume hood.

  • Ground all equipment when transferring flammable solvents like acetone, ethanol, and THF to prevent static discharge.

Specific Hazards:

  • 1-Bromooctane: Is an alkylating agent and should be handled with care.

  • Sodium Borohydride: Reacts with water and acid to produce flammable hydrogen gas. Additions must be controlled and performed at low temperatures.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. The process must be conducted in a specialized reactor designed for high-pressure reactions. The Pd/C catalyst can be pyrophoric and must be handled wet.

Waste Disposal:

  • Aqueous waste streams should be neutralized before disposal.

  • Solvent waste should be collected in appropriately labeled containers and disposed of according to institutional and local regulations.

  • The used Pd/C catalyst and Celite® mixture should be kept wet and stored in a labeled, sealed container for proper disposal or recovery.

References

  • Five Key Elements of Pharmaceutical Intermediate Quality Control. Vertex AI Search [Online].
  • Process for preparing benzyl alcohols and their use.
  • Techniques for Quality Control in Pharmaceutical Analysis. JOCPR [Online].
  • Combined production method for substituted benzaldehyde, substituted benzyl alcohol and substituted benzoic acid.
  • Quality Control and Assurance in Pharmaceutical Manufacturing. Vertex AI Search [Online].
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences [Online].
  • Pharmaceutical Quality Control: Ensuring the Safety and Efficacy of Medic
  • Process for the preparation of benzyl alcohols.
  • Method for purifying aromatic amino acids.
  • How do I purify the resulting compound after a nitro- to amine-group reduction?
  • Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. PMC [Online].
  • Process for the purification of aromatic amines.
  • Removal of Aromatic Amino-derivatives from Aqueous Solutions Using Polymeric Supports.
  • Removal of Organic Compounds with an Amino Group during the Nanofiltr
  • Process for producing benzyl alcohol.
  • Benzyl alcohol, 5-amino-2-(octyloxy)-. PubChem [Online].
  • Ethanol, 2-((5-amino-2-(octyloxy)benzyl)sulfonyl)-. Sobekbio [Online].
  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI [Online].
  • What is Benzyl Alcohol used for?
  • Industrial Applications of Benzyl Alcohol (BA): Guide for Epoxy & Pharma. Suze Chemical [Online].
  • Examples of drug molecules with a benzyl alcohol motif.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 5-amino-2-(octyloxy)benzyl Alcohol Reactions

Welcome to the comprehensive technical support center for optimizing reactions involving 5-amino-2-(octyloxy)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support center for optimizing reactions involving 5-amino-2-(octyloxy)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and manipulation of this versatile intermediate. Here, we move beyond generic protocols to offer a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.

Introduction to 5-amino-2-(octyloxy)benzyl Alcohol

5-amino-2-(octyloxy)benzyl alcohol is a unique trifunctional molecule featuring a primary aromatic amine, a primary benzyl alcohol, and a long octyloxy chain. This combination of a polar, reactive head with a nonpolar, lipophilic tail gives the molecule amphiphilic properties, presenting both opportunities and challenges in its chemical transformations. Understanding the interplay of these functional groups and the impact of the long alkyl chain is critical for successful and reproducible experimental outcomes.

This guide will focus on providing practical advice for common reactions such as N-acylation, oxidation of the benzyl alcohol, and its use in the synthesis of heterocyclic compounds like quinolines.

Part 1: Solubility Profile - The Foundation of Reaction Optimization

The selection of an appropriate solvent is the cornerstone of any successful reaction. For an amphiphilic molecule like 5-amino-2-(octyloxy)benzyl alcohol, solubility can be nuanced. The polar amino and hydroxyl groups favor polar solvents, while the C8 alkyl chain and the benzene ring favor non-polar environments.

Qualitative Solubility Assessment

A qualitative understanding of solubility is crucial for initial solvent screening. Based on the principle of "like dissolves like," we can anticipate the following:

  • High Solubility: In moderately polar aprotic solvents that can engage in hydrogen bonding and also solvate the alkyl chain. Examples include tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF).

  • Moderate Solubility: In polar protic solvents like lower alcohols (methanol, ethanol), where the polar groups can hydrogen bond, but the long alkyl chain may reduce overall solubility compared to smaller, more polar solutes. Also, in non-polar aromatic solvents like toluene, which can solvate the benzene ring and the alkyl chain, but offer poor solvation for the polar functional groups.

  • Low Solubility: In highly non-polar aliphatic solvents (e.g., hexane, heptane) and highly polar, protic solvents like water.

Predicted Solubility Table
SolventPredicted SolubilityRationale
Polar Aprotic
Dimethyl Sulfoxide (DMSO)HighExcellent H-bond acceptor, can solvate both polar and non-polar moieties.
Dimethylformamide (DMF)HighGood H-bond acceptor with a hydrocarbon portion to solvate the alkyl chain.
Acetonitrile (MeCN)ModeratePolar, but a weaker H-bond acceptor than DMSO or DMF; may struggle to fully solvate the molecule.
Tetrahydrofuran (THF)HighModerately polar ether that can solvate both polar and non-polar parts of the molecule.
Polar Protic
Methanol (MeOH)Moderate to HighGood for the polar groups, but the octyloxy chain limits miscibility.
Ethanol (EtOH)ModerateSimilar to methanol, but the slightly larger alkyl group may improve interaction with the octyloxy chain.
WaterVery LowThe long hydrophobic tail will dominate, leading to poor aqueous solubility.
Non-Polar
TolueneModerateGood for the aromatic ring and alkyl chain, but poor for the polar functional groups.
Dichloromethane (DCM)Moderate to HighGood general-purpose solvent for many organics, but less effective at solvating strong H-bond donors.
Chloroform (CHCl₃)Moderate to HighSimilar to DCM.
Hexane/HeptaneLowPrimarily solvates the non-polar tail, but not the polar head.

Part 2: Troubleshooting Common Reactions

This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during common transformations of 5-amino-2-(octyloxy)benzyl alcohol.

I. N-Acylation Reactions

The acylation of the primary amino group is a fundamental transformation. However, the ortho-octyloxy group can introduce steric hindrance, potentially slowing down the reaction.

Q1: My N-acylation reaction with acetic anhydride is sluggish and gives a low yield. What can I do?

A: This is a common issue arising from the steric hindrance of the bulky ortho-octyloxy group, which reduces the nucleophilicity of the amine.

  • Increase Reagent Reactivity: Switch from acetic anhydride to a more reactive acylating agent like acetyl chloride. Be cautious, as the higher reactivity of acyl chlorides can sometimes lead to side reactions if not controlled properly.

  • Catalysis is Key: Employ a nucleophilic catalyst such as 4-(dimethylaminopyridine) (DMAP). DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.

  • Optimize Reaction Conditions:

    • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often overcome the activation energy barrier without causing degradation.

    • Solvent: Ensure your starting material is fully dissolved. A polar aprotic solvent like DMF or THF is often a good choice. For reactions with acyl chlorides, a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) should be used as an acid scavenger.

Q2: I am observing the formation of multiple products in my acylation reaction. What are they and how can I avoid them?

A: Besides the desired N-acylated product, you might be observing O-acylation of the benzyl alcohol or di-acylation (on both the amine and the alcohol).

  • Chemoselectivity: The amino group is generally more nucleophilic than the primary alcohol, so N-acylation should be favored. However, under forcing conditions (high temperature, long reaction times, or with a highly reactive acylating agent), O-acylation can occur.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent.

    • Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary.

    • Order of Addition: Adding the acylating agent slowly to the solution of the amine can help to control the reaction and minimize side products.

II. Oxidation of the Benzyl Alcohol

The oxidation of the benzyl alcohol to the corresponding aldehyde is another important transformation. The presence of the electron-donating amino and octyloxy groups can influence the reaction.

Q1: My oxidation reaction is giving a complex mixture of products, and I am not getting the desired aldehyde in good yield. What is happening?

A: The electron-rich nature of the aromatic ring and the presence of the amino group can lead to over-oxidation or side reactions.

  • Over-oxidation: The aldehyde product can be further oxidized to a carboxylic acid.

  • Oxidation of the Amine: The amino group itself can be oxidized, leading to colored impurities.

  • Ring Oxidation/Polymerization: The electron-rich aromatic ring can be susceptible to oxidation, leading to polymerization or the formation of complex byproducts.

Troubleshooting Steps:

  • Choice of Oxidant: Use a mild and selective oxidizing agent. Some options include:

    • Manganese Dioxide (MnO₂): Often effective for the selective oxidation of benzylic and allylic alcohols. It is a heterogeneous reagent and can be easily removed by filtration.

    • TEMPO-based systems: Catalytic 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a stoichiometric co-oxidant (like sodium hypochlorite or diacetoxyiodobenzene) is a very mild and selective method for oxidizing primary alcohols to aldehydes.[1]

    • Peroxides with a catalyst: Systems like H₂O₂ with a FeBr₃ catalyst have been reported for the oxidation of benzyl alcohols.[2]

  • Reaction Conditions:

    • Temperature: Perform the oxidation at low temperatures (e.g., 0 °C to room temperature) to minimize over-oxidation and side reactions.

    • Solvent: A non-polar solvent like dichloromethane (DCM) or toluene is often a good choice to reduce the reactivity of the polar functional groups.

Q2: The purification of the aldehyde is difficult, and it seems to be unstable. How can I improve this?

A: 2-Aminobenzaldehydes are known to be unstable and can be prone to self-condensation or polymerization.[3]

  • Purification Strategy:

    • Minimize Exposure to Acid/Base: During workup and purification, avoid strong acids or bases which can catalyze decomposition.

    • Prompt Use: It is often best to use the crude aldehyde in the next step as soon as possible with minimal purification.

    • Column Chromatography: If chromatography is necessary, use a neutral stationary phase (e.g., silica gel deactivated with triethylamine) and run the column quickly.

III. Friedländer Annulation for Quinoline Synthesis

The reaction of a 2-aminobenzyl alcohol with a ketone is a common method for synthesizing quinolines. The reaction typically proceeds via in situ oxidation of the alcohol to the aldehyde.

Q1: My Friedländer synthesis is giving a low yield of the desired quinoline. What are the common pitfalls?

A: Low yields in the Friedländer synthesis can be due to several factors.

  • Inefficient in situ Oxidation: The first step of the reaction is the oxidation of the benzyl alcohol. If this step is not efficient, the overall yield will be low.

  • Self-Condensation of the Ketone: Under basic conditions, the ketone can undergo self-aldol condensation, leading to byproducts.

  • Steric Hindrance: The bulky octyloxy group may hinder the cyclization step.

  • Suboptimal Catalyst or Solvent: The choice of catalyst (acid or base) and solvent is crucial and substrate-dependent.

Troubleshooting Steps:

  • Solvent Choice is Critical:

    • DMSO: Has been shown to be an effective solvent and can also act as an oxidant at higher temperatures.[4]

    • Toluene: Often a good solvent for this type of condensation reaction.

  • Catalyst Optimization:

    • Base Catalysis: Potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK) are commonly used.

    • Acid Catalysis: p-Toluenesulfonic acid (p-TsOH) or Lewis acids like ZnCl₂ can be effective.

  • Reaction Temperature: The reaction often requires heating to drive both the oxidation and cyclization steps. A temperature range of 80-120 °C is a good starting point.

Q2: I am observing the formation of regioisomers when using an unsymmetrical ketone. How can I control this?

A: The formation of regioisomers is a common challenge when using unsymmetrical ketones. The regioselectivity is often influenced by the catalyst and reaction conditions.

  • Catalyst Control: Certain catalysts may favor the reaction at the less sterically hindered α-carbon of the ketone. Screening different acid and base catalysts is recommended.

  • Directed Synthesis: In some cases, it may be more efficient to synthesize the desired regioisomer through a different route, for example, by pre-forming an enamine or enolate of the ketone.

Part 3: Experimental Protocols & Visualization

Protocol 1: General Procedure for N-Acetylation

This protocol provides a starting point for the N-acetylation of 5-amino-2-(octyloxy)benzyl alcohol.

Materials:

  • 5-amino-2-(octyloxy)benzyl alcohol

  • Acetyl chloride (1.2 eq.)

  • Triethylamine (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-amino-2-(octyloxy)benzyl alcohol (1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) to the solution.

  • Slowly add acetyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

N_Acylation_Workflow A 1. Dissolve Reactant & Base in DCM B 2. Cool to 0 °C A->B C 3. Add Acetyl Chloride B->C D 4. React at RT, Monitor by TLC C->D E 5. Quench with NaHCO₃ (aq) D->E F 6. Extract with DCM E->F G 7. Wash, Dry, Concentrate F->G H 8. Column Chromatography G->H I Pure N-Acetylated Product H->I

Caption: General workflow for the N-acetylation of 5-amino-2-(octyloxy)benzyl alcohol.

Protocol 2: General Procedure for Oxidation to the Aldehyde

This protocol outlines a mild oxidation using manganese dioxide.

Materials:

  • 5-amino-2-(octyloxy)benzyl alcohol

  • Activated Manganese Dioxide (MnO₂, 10 eq. by weight)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite®

Procedure:

  • To a solution of 5-amino-2-(octyloxy)benzyl alcohol (1 eq.) in DCM, add activated MnO₂ (10 eq. by weight).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde.

  • The crude aldehyde can often be used in the next step without further purification. If necessary, purify by column chromatography on deactivated silica gel.

Reaction Scheme:

Oxidation_Reaction Reactant 5-amino-2-(octyloxy)benzyl alcohol Product 5-amino-2-(octyloxy)benzaldehyde Reactant->Product DCM, RT Reagent MnO₂ Reagent->Reactant:n

Caption: Oxidation of the benzyl alcohol to the corresponding aldehyde using MnO₂.

Part 4: Purification and Characterization

The amphiphilic nature of 5-amino-2-(octyloxy)benzyl alcohol and its derivatives can present challenges during purification.

Column Chromatography:

  • Normal Phase: Due to the polar functional groups, normal-phase chromatography on silica gel is a common method. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. For basic compounds (containing the free amine), it can be beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to prevent tailing.

  • Reverse Phase: For highly polar derivatives, reverse-phase chromatography may be a suitable alternative.

Recrystallization:

Recrystallization can be an effective purification technique if a suitable solvent system can be found. A mixture of a solvent in which the compound is soluble and a non-solvent in which it is insoluble is often required. For example, dissolving the compound in a minimal amount of a hot polar solvent (e.g., ethanol or isopropanol) and then slowly adding a non-polar solvent (e.g., hexane) until turbidity is observed, followed by cooling, may induce crystallization.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Managing Steric Hindrance in 2-(Octyloxy)aniline Reactions. BenchChem.
  • Tools for solubility prediction in organic solvents. Computational Pharmaceutics Group. [Link]

  • Manila, et al. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry.
  • BenchChem Technical Support Team. (2025). Minimizing side products in the Friedländer quinoline synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Fu, J. C., & Pisoni, D. S. (1978).
  • Prat, D., et al. (2016). A solvent selection guide based on chemometrics and multicriteria decision analysis. Green Chemistry.
  • Solvent Selection Guide. University of York, Department of Chemistry. [Link]

  • Wikipedia. (n.d.). Aniline.
  • Lewis, D. F. V., et al. (2002).
  • Bobbitt, J. M., & Merbouh, N. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry.
  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Gagliardi, L. G., et al. (2018). A unified ML framework for solubility prediction across organic solvents. RSC Publishing.
  • Byrne, F., et al. (2016). SOLVENTS | Green Chemistry. GlaxoSmithKline.
  • Compound solubility prediction in medicinal chemistry and drug discovery. (2023). Life Chemicals.
  • Wang, H., et al. (2021). Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. The Journal of Organic Chemistry.
  • Strazzolini, P., et al. (2003). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. MDPI.
  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
  • Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. [www.rhodium.ws]
  • Reddy, C. B. R., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Chemistry – An Asian Journal.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols. BenchChem.
  • Praveen Kumar Darsi, S. S., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
  • Secondary and benzylic alcohols oxydations using various oxydants. (2007). Sciencemadness Discussion Board.
  • Alder, C. M., et al. (2016). Expanding GSK’s Solvent Selection Guide–application of life cycle assessment to enhance solvent selections. Green Chemistry.
  • Pulikkodan, R., et al. (2017). Indirect Friedländer synthesis of quinolines from 2‐aminobenzyl alcohol.
  • Sheldon, R. A., & Arends, I. W. C. E. (2007).
  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Wang, S., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
  • N-Acylation Reactions of Amines. (2017).
  • Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. (2020). PMC.
  • Leuthner, B., & Heider, J. (1997).
  • o-Aminobenzyl alcohol. Organic Syntheses Procedure.
  • De Luca, L., et al. (2003). A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. The Journal of Organic Chemistry.
  • Garbe, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC.
  • Yang, T., et al. (2021). Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. The Journal of Organic Chemistry.
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  • Holly, F. W., & Cope, A. C. (1944). Condensation Products of Aldehydes and Ketones with o-Aminobenzyl Alcohol and o-Hydroxybenzylamine. Journal of the American Chemical Society.

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Reference Data & Comparative Studies

Validation

Comprehensive HPLC Method Validation and Column Comparison Guide for 5-Amino-2-(octyloxy)benzyl alcohol

Introduction: The Analytical Challenge of Amphiphilic Molecules 5-Amino-2-(octyloxy)benzyl alcohol (CAS 5804-62-6) is a bioactive compound that presents a unique set of chromatographic challenges. Structurally, it is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Amphiphilic Molecules

5-Amino-2-(octyloxy)benzyl alcohol (CAS 5804-62-6) is a bioactive compound that presents a unique set of chromatographic challenges. Structurally, it is a highly amphiphilic molecule characterized by a computed XLogP3 of 3.7[1]. It possesses a long, highly hydrophobic 8-carbon (octyloxy) chain, contrasted by two polar moieties: a hydrogen-bonding benzyl alcohol group and an ionizable, basic amino group at the 5-position.

In my experience as an application scientist, molecules with this dual nature often break traditional reversed-phase method development workflows. The octyloxy chain acts as a strong hydrophobic anchor, driving excessive retention times on standard alkyl phases. Simultaneously, the basic aniline-like amino group ( pKa​≈4.6 ) aggressively interacts with unshielded, acidic silanols on the silica surface via ion-exchange mechanisms. This dual-interaction results in severe peak tailing, poor resolution from structurally similar impurities, and compromised quantitative accuracy.

Comparative Analysis of HPLC Columns

To establish a robust analytical method, we objectively compared three distinct stationary phase chemistries. The goal was to identify a column that provides optimal retention, sharp peak symmetry, and reproducible quantification.

  • The Product: Advantage™ Polar-C18 (Polar-Embedded Phase) This column incorporates a polar amide group embedded within the C18 alkyl chain near the silica surface. This embedded group creates a "virtual water layer" that effectively shields residual silanols from interacting with the basic amino group of the analyte[2]. Result: Exceptional peak symmetry and balanced retention.

  • Alternative 1: Standard End-Capped C18 Traditional C18 columns rely heavily on hydrophobic interactions. While they retain the octyloxy chain well, the standard trimethylsilyl (TMS) end-capping is insufficient to block the amino group from interacting with underlying silanols. Result: Severe peak tailing and excessive retention times.

  • Alternative 2: Phenyl-Hexyl Phase Phenyl-hexyl columns offer orthogonal selectivity via π−π interactions with the benzyl ring. While this improves the separation of aromatic impurities, it lacks the silanol-shielding capability of a polar-embedded phase. Result: Moderate peak tailing and intermediate retention.

Quantitative Performance Comparison

The following data summarizes the performance of each column under identical gradient conditions (Table 1).

Table 1: Chromatographic Performance Comparison

ParameterAdvantage™ Polar-C18Standard C18Phenyl-Hexyl
Retention Time (min) 6.48.97.2
Tailing Factor ( Tf​ ) 1.122.451.68
Theoretical Plates ( N ) 14,5006,2009,800
Resolution (vs. Impurity) 3.21.42.1

Data demonstrates that the Advantage™ Polar-C18 column superiorly mitigates secondary silanol interactions, doubling the theoretical plate count compared to a standard C18.

Mechanism cluster_Polar Advantage™ Polar-C18 cluster_Std Standard C18 Analyte 5-Amino-2-(octyloxy)benzyl alcohol • Basic Amino Group • Hydrophobic Octyl Chain PolarPhase Embedded Amide Group • Shields Silanols • H-Bonding Analyte->PolarPhase Balanced Interaction StdPhase Unshielded Silanols • Ion-Exchange Interaction • Strong Hydrophobic Analyte->StdPhase Silanol Interaction Result1 Result1 PolarPhase->Result1 Result2 Result2 StdPhase->Result2

Figure 1: Chromatographic interaction mechanisms of amphiphilic analytes on stationary phases.

Experimental Workflow & Self-Validating Protocol

To ensure the method is fit for its intended purpose, we developed a validation protocol strictly adhering to the ICH Q2(R2) Validation of Analytical Procedures guidelines[3].

Method Parameters & Causality
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: TFA acts as a strong ion-pairing agent and lowers the pH to ~2.0. This fully protonates the basic amino group and suppresses the ionization of surface silanols, minimizing unwanted secondary electrostatic interactions.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

    • Causality: Elevating the temperature reduces mobile phase viscosity, which improves the mass transfer kinetics of the bulky octyloxy chain into and out of the stationary phase pores, further sharpening the peak.

  • Detection: UV at 254 nm.

  • Diluent: 50:50 Water:Acetonitrile.

    • Causality: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch phenomena, which can cause peak fronting or splitting upon injection.

Self-Validating System Suitability Test (SST)

Trustworthy analytical protocols must be self-validating. Before injecting any validation samples, the system must pass the following SST criteria using a 50 µg/mL working standard injected six times:

  • Retention Time RSD: 1.0% (Verifies pump performance and gradient mixing).

  • Peak Area RSD: 2.0% (Verifies autosampler precision).

  • Tailing Factor ( Tf​ ): 1.5 (Verifies column integrity and active silanol suppression).

Step-by-Step Validation Execution
  • Specificity: Inject a blank (diluent) and a placebo matrix to ensure no interfering peaks elute at the retention time of 5-amino-2-(octyloxy)benzyl alcohol (6.4 min).

  • Linearity & Range: Prepare and inject calibration standards at 10, 25, 50, 100, and 150 µg/mL. Perform linear regression analysis to ensure R2≥0.999 .

  • Precision (Repeatability): Inject six independent preparations of the 50 µg/mL standard. Calculate the %RSD of the calculated concentrations.

  • Accuracy (Recovery): Spike known amounts of the API into the placebo matrix at 80%, 100%, and 120% of the target concentration. Calculate the percentage recovery.

ValidationWorkflow A Method Development (Column Selection & Optimization) B Specificity (Interference Check) A->B C Linearity & Range (R² > 0.999) B->C D Precision (Repeatability & Intermediate) C->D E Accuracy (Spike Recovery) D->E F Robustness (DoE & Parameter Variation) E->F G Validated Method (ICH Q2(R2) Compliant) F->G

Figure 2: Step-by-step HPLC method validation workflow compliant with ICH Q2(R2) guidelines.

Validation Results Summary

Using the Advantage™ Polar-C18 column, the method was fully validated. The polar-embedded technology ensured that all parameters comfortably met the strict regulatory acceptance criteria.

Table 2: ICH Q2(R2) Method Validation Summary (Advantage™ Polar-C18)

Validation ParameterExperimental ResultAcceptance CriteriaStatus
Specificity No interference at 6.4 minNo interfering peaksPass
Linearity ( R2 ) 0.9998 0.999Pass
Range 10 - 150 µg/mL-Pass
Precision (RSD%) 0.8% 2.0%Pass
Accuracy (Recovery) 99.2% - 101.4%98.0% - 102.0%Pass
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLS/N 3 / S/N 10Pass

Conclusion

When analyzing complex, amphiphilic molecules like 5-amino-2-(octyloxy)benzyl alcohol, standard C18 columns often fail due to unmitigated silanol interactions and excessive hydrophobic retention. By transitioning to a polar-embedded stationary phase like the Advantage™ Polar-C18, analysts can actively shield basic functional groups, resulting in superior peak shape, higher theoretical plates, and a highly robust, ICH Q2(R2)-compliant quantitative method.

References

  • Title : Benzyl alcohol, 5-amino-2-(octyloxy)- | C15H25NO2 | CID 22052 - PubChem Source : nih.gov URL : [Link]

  • Title : Final IWG Concept Paper Q2(R2) and Q14 - ICH Source : ich.org URL :[Link]

  • Title : Polar-Embedded and Polar-Endcapped Stationary Phases for LC | Request PDF - ResearchGate Source : researchgate.net URL :[Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of Benzyl Alcohol and 5-amino-2-(octyloxy)benzaldehyde

This guide provides a comprehensive comparison of synthetic methodologies for two key aromatic compounds: Benzyl Alcohol, a widely used solvent and precursor, and 5-amino-2-(octyloxy)benzaldehyde, a more complex substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of synthetic methodologies for two key aromatic compounds: Benzyl Alcohol, a widely used solvent and precursor, and 5-amino-2-(octyloxy)benzaldehyde, a more complex substituted benzaldehyde with potential applications in materials science and as a pharmaceutical intermediate. The focus of this analysis is to benchmark the synthesis yields of various routes, providing researchers, chemists, and drug development professionals with the experimental data and mechanistic insights necessary to make informed decisions for their specific applications.

Part 1: Synthesis of Benzyl Alcohol: A Comparative Analysis

Benzyl alcohol is a fundamental aromatic alcohol with significant industrial applications as a solvent, a precursor in the synthesis of esters for the fragrance industry, and a bacteriostatic agent in pharmaceuticals. Its synthesis can be achieved through several well-established methods, each with distinct advantages and disadvantages in terms of yield, cost, and environmental impact.

Key Synthetic Routes and Yield Comparison

The primary industrial and laboratory-scale syntheses of benzyl alcohol involve the hydrolysis of benzyl chloride, the Cannizzaro reaction of benzaldehyde, and the hydrogenation of benzaldehyde.

Synthesis Route Starting Material Key Reagents Reported Yield (%) Key Advantages Key Disadvantages
Hydrolysis of Benzyl Chloride Benzyl ChlorideWater, Base (e.g., Na₂CO₃)85 - 96%High yield, industrially established.Use of chlorinated starting material, formation of by-products.
Cannizzaro Reaction BenzaldehydeStrong Base (e.g., KOH)~96%High yield, simple procedure.Disproportionation reaction (50% theoretical max yield for each product), requires strong base.
Hydrogenation of Benzaldehyde BenzaldehydeH₂, Catalyst (e.g., Au/Al₂O₃, Pt/Al₂O₃)up to 100%[1][2]Very high yield, clean reaction.Requires specialized hydrogenation equipment and catalysts.
In-Depth Analysis of Synthetic Routes

This is a major industrial method for producing benzyl alcohol. The reaction proceeds via a nucleophilic substitution where the chloride is displaced by a hydroxide ion.

  • Causality of Experimental Choices : The use of a base, such as sodium carbonate, is crucial to neutralize the hydrochloric acid formed during the reaction, which drives the equilibrium towards the product and prevents side reactions. The reaction is typically carried out in water at elevated temperatures to ensure a reasonable reaction rate.

  • Trustworthiness of the Protocol : This method is highly reliable and has been optimized for large-scale industrial production. The main by-product, dibenzyl ether, can be minimized by controlling the reaction conditions.

The Cannizzaro reaction is a classic organic reaction for the disproportionation of non-enolizable aldehydes in the presence of a strong base. Two molecules of benzaldehyde react to produce one molecule of benzyl alcohol and one molecule of benzoic acid.

  • Causality of Experimental Choices : A high concentration of a strong base is essential to initiate the nucleophilic attack on the carbonyl carbon of one benzaldehyde molecule. This is followed by a hydride transfer to a second benzaldehyde molecule. The reaction is typically performed at room temperature or with gentle heating.

  • Trustworthiness of the Protocol : While the theoretical yield for benzyl alcohol is capped at 50% based on the starting aldehyde, reported experimental yields of the isolated alcohol can be very high, as seen in a study achieving 96.17%. This suggests efficient reaction and purification.

The catalytic hydrogenation of benzaldehyde is a highly efficient and clean method for the synthesis of benzyl alcohol.

  • Causality of Experimental Choices : The choice of catalyst and reaction conditions (temperature, pressure, and solvent) is critical for achieving high selectivity and yield. Gold-based catalysts have shown excellent performance, leading to 100% yield of benzyl alcohol under optimized conditions.[1][2] The use of hydrogen gas requires appropriate safety precautions and specialized equipment.

  • Trustworthiness of the Protocol : Catalytic hydrogenation is a well-understood and highly reproducible method. The absence of harsh reagents and the high atom economy make it an environmentally attractive option.

Experimental Protocols
  • Materials : Benzyl chloride, 10% Sodium Carbonate solution, Toluene.

  • Procedure :

    • To 610 parts of a boiling 10% sodium carbonate solution, add 126.5 parts of benzyl chloride with vigorous stirring.

    • Maintain the reaction at reflux until completion (monitored by GC).

    • Cool the reaction mixture and separate the organic layer.

    • The aqueous layer can be extracted with toluene to recover dissolved product.

    • The combined organic layers are then purified by distillation under reduced pressure to yield benzyl alcohol.

  • Expected Yield : 85-90% for benzyl alcohol, with about 10% dibenzyl ether as a by-product.

  • Materials : Benzaldehyde, Potassium Hydroxide, Water, Diethyl ether, Hydrochloric acid.

  • Procedure :

    • Dissolve 27 g of potassium hydroxide in 18 ml of distilled water.

    • Once cooled, add 30 g of freshly distilled benzaldehyde to a flask, followed by the KOH solution.

    • Shake the mixture vigorously until a stable emulsion forms.

    • Let the reaction stand for 24 hours at room temperature.

    • Add water to dissolve the potassium benzoate.

    • Extract the benzyl alcohol with diethyl ether.

    • Wash the ether extract with water and dry over anhydrous sodium sulfate.

    • Distill the ether to obtain benzyl alcohol.

    • The aqueous layer can be acidified with hydrochloric acid to precipitate benzoic acid.

  • Expected Yield : A study utilizing similar conditions reported a benzyl alcohol yield of 96.17%.

Visualization of Synthetic Pathways

Benzyl_Alcohol_Synthesis cluster_hydrolysis Hydrolysis cluster_cannizzaro Cannizzaro Reaction cluster_hydrogenation Hydrogenation Benzyl Chloride Benzyl Chloride Benzyl Alcohol_H Benzyl Alcohol Benzyl Chloride->Benzyl Alcohol_H H2O, Na2CO3 (85-96%) Benzaldehyde_C Benzaldehyde Benzyl Alcohol_C Benzyl Alcohol Benzaldehyde_C->Benzyl Alcohol_C KOH (~96%) Benzoic Acid Benzoic Acid Benzaldehyde_C->Benzoic Acid Benzaldehyde_H Benzaldehyde Benzyl Alcohol_H2 Benzyl Alcohol Benzaldehyde_H->Benzyl Alcohol_H2 H2, Catalyst (up to 100%)

Caption: Synthetic routes to Benzyl Alcohol.

Part 2: Proposed Synthesis of 5-amino-2-(octyloxy)benzaldehyde: A Multi-step Approach

Proposed Synthetic Pathway

Caption: Proposed synthesis of 5-amino-2-(octyloxy)benzaldehyde.

Detailed Analysis of Proposed Synthetic Steps
  • Starting Materials : 2-Hydroxybenzaldehyde and 1-bromooctane.

  • Principle : This reaction proceeds via an S_{N}2 mechanism where the phenoxide, formed by deprotonation of 2-hydroxybenzaldehyde with a base, acts as a nucleophile to displace the bromide from 1-bromooctane.

  • Causality of Experimental Choices : A strong base like sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile is typically used to facilitate the formation of the phenoxide and promote the S_{N}2 reaction.[3]

  • Expected Yield : The Williamson ether synthesis is generally a high-yielding reaction, with reported yields often in the range of 50-95%.[3] For this specific transformation, a yield exceeding 90% is anticipated under optimized conditions.

  • Starting Material : 2-(octyloxy)benzaldehyde.

  • Principle : This is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, attacks the aromatic ring. The regioselectivity is governed by the directing effects of the substituents. The octyloxy group is an ortho,para-director, while the aldehyde group is a meta-director. The 5-position is para to the strongly activating octyloxy group and meta to the deactivating aldehyde group, making it the most likely site of nitration.

  • Causality of Experimental Choices : A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermicity and minimize side reactions. A patent for the synthesis of 5-nitrosalicylaldehyde reports a yield of 52%, which serves as a reasonable estimate for this analogous transformation.[4]

  • Expected Yield : A moderate yield of around 52% is expected, with the potential for the formation of other isomers that would require purification.

  • Starting Material : 5-Nitro-2-(octyloxy)benzaldehyde.

  • Principle : The nitro group is selectively reduced to an amino group. Several methods are available for this transformation that are compatible with the aldehyde functionality.

  • Causality of Experimental Choices :

    • Catalytic Hydrogenation : Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method.

    • Metal-Acid Reduction : Reagents like stannous chloride (SnCl₂) in the presence of an acid are also effective for this reduction. A study on the chemoselective reduction of a dinitrophenoxy benzaldehyde using SnCl₂·2H₂O reported yields ranging from 39-98%.

  • Expected Yield : High yields, potentially exceeding 90%, can be expected with careful selection of the reducing agent and optimization of the reaction conditions.

Proposed Experimental Protocol
  • Step 1: Synthesis of 2-(octyloxy)benzaldehyde

    • To a solution of 2-hydroxybenzaldehyde (1 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-bromooctane (1.1 eq.) and heat the reaction to 80 °C.

    • Monitor the reaction by TLC until completion.

    • Cool the reaction, pour into water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary.

  • Step 2: Synthesis of 5-nitro-2-(octyloxy)benzaldehyde

    • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

    • Slowly add 2-(octyloxy)benzaldehyde (1 eq.) to the cooled nitrating mixture, maintaining the temperature below 10 °C.

    • Stir the reaction at low temperature for several hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated product by filtration, wash with cold water, and dry. Purify by recrystallization or column chromatography.

  • Step 3: Synthesis of 5-amino-2-(octyloxy)benzaldehyde

    • Dissolve 5-nitro-2-(octyloxy)benzaldehyde (1 eq.) in ethanol.

    • Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) to the solution.

    • Reflux the mixture for 2-3 hours.

    • Cool the reaction and neutralize with a sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.

Conclusion

This guide has provided a detailed comparative analysis of the synthesis yields for Benzyl Alcohol and a proposed high-yield route for 5-amino-2-(octyloxy)benzaldehyde. For Benzyl Alcohol, the hydrogenation of benzaldehyde offers the highest yield and is the cleanest method, although it requires specialized equipment. The hydrolysis of benzyl chloride remains a viable, high-yielding industrial process. The Cannizzaro reaction is a simple laboratory method that can also provide high yields of the alcohol product.

For the more complex 5-amino-2-(octyloxy)benzaldehyde, a three-step synthesis is proposed with a good overall estimated yield. The Williamson ether synthesis and the final reduction step are expected to be high-yielding, while the nitration step is likely to be the yield-limiting step requiring careful optimization to maximize the desired isomer. The protocols and data presented here should serve as a valuable resource for chemists in selecting and optimizing the synthesis of these important aromatic compounds.

References

  • Jiang, H., & Jiang, H. (2012). A novel and efficient procedure for the preparation of benzyl alcohol by hydrolysis of benzyl chloride catalyzed by PEG1000-DAIL. Journal of the Iranian Chemical Society, 5(3), 129-136.
  • Li, M., Wang, X., Perret, N., et al. (2015). Enhanced production of benzyl alcohol in the gas phase continuous hydrogenation of benzaldehyde over Au/Al₂O₃.
  • Brühne, F., & Wright, E. (2000). Benzyl Alcohol. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH Verlag GmbH & Co. KGaA.
  • Hao, Y., Pischetola, C., Cárdenas-Lizana, F., & Keane, M. A. (2020). Selective Liquid Phase Hydrogenation of Benzaldehyde to Benzyl Alcohol Over Alumina Supported Gold.
  • Wikipedia contributors. (2023, November 27). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved March 24, 2026, from [Link]

  • Casey, C. P., et al. (2017). The Cannizzaro Reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 569-572). The Royal Society of Chemistry.
  • Scribd. (n.d.). Cannizzaro Reaction Procedure and Yield. Retrieved March 24, 2026, from [Link]

  • Slideshare. (n.d.). Cannizaro's reaction benzaldehyde. Retrieved March 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol. Retrieved March 24, 2026, from [Link]

  • Lunkad, A. (2021, January 3). Cannizzaro reaction : Synthesis of Benzyl alcohol from Benzaldehyde [Video]. YouTube. [Link]

  • ResearchGate. (2019). Selective Liquid Phase Hydrogenation of Benzaldehyde to Benzyl Alcohol Over Alumina Supported Gold. Retrieved March 24, 2026, from [Link]

  • Firdaus, M., Firdausi, N. R., Rahmana, D. N., & Kusumaningsih, T. (2023). Green Metrics Evaluation on The Cannizzaro Reaction of p-Anisaldehyde and Benzaldehyde Under Solvent-Free Conditions. Jurnal Kimia Valensi, 9(2), 288-299.
  • Gaikar, V. G., & Sharma, M. M. (2005). Solubilization of Benzyl Chloride and Rate Enhancement of Its Hydrolysis Reaction in Aqueous Sodium Cumenesulfonate Solutions. Industrial & Engineering Chemistry Research, 44(3), 534-541.
  • Google Patents. (n.d.). Process for the preparation of benzyl alcohol.
  • Archive.org. (n.d.). THE PREPARATION OF BENZYL ESTERS AND OTHER BENZYL- DERIVATIVES FROM BENZYL CHLORIDE. Retrieved March 24, 2026, from [Link]

  • BenchChem. (2025).
  • The Hive. (2003). Benzaldehydes: from nitro to hydroxy in one step!. Hive Chemistry Discourse.
  • Google Patents. (n.d.). New preparation method of 5-nitro-salicylaldehyde.
  • ResearchGate. (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Retrieved March 24, 2026, from [Link]

  • AIDIC. (2014). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (2014). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Retrieved March 24, 2026, from [Link]

  • Popkov, S. V. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: Chemoselective Reduction of Nitro Groups in 2-(2,4-Dinitrophenoxy)benzaldehyde for the Synthesis of Bioactive Compounds. BenchChem.
  • RSC Publishing. (n.d.). Green Chemistry. Retrieved March 24, 2026, from [Link]

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Validation

A Comparative Purity Analysis of Commercial Benzyl Alcohol and 5-amino-2-(octyloxy)pyridine from Leading Suppliers

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and drug development, the purity of chemical reagents is not merely a matter of quality control; it is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the purity of chemical reagents is not merely a matter of quality control; it is a cornerstone of experimental reproducibility, safety, and the ultimate success of a therapeutic candidate. This guide provides an in-depth comparative purity analysis of two critical compounds, Benzyl Alcohol and 5-amino-2-(octyloxy)pyridine, from representative commercial suppliers. By detailing robust analytical methodologies and presenting comparative data, this document aims to equip researchers with the knowledge to make informed decisions when sourcing these essential chemicals.

Benzyl Alcohol, a widely used excipient, preservative in injectable drugs, and solvent in organic synthesis, must be free from impurities like benzaldehyde and benzyl chloride that can compromise the stability and safety of pharmaceutical formulations.[1][2] Similarly, 5-amino-2-(octyloxy)pyridine, a substituted pyridine derivative, serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of residual starting materials or synthetic by-products can lead to the formation of unwanted side products, impacting the yield and purity of the final API.

This guide will delve into the analytical techniques best suited for the purity assessment of these compounds, provide detailed experimental protocols, and present a comparative analysis of hypothetical data from three representative suppliers: SupraChem , Innovate-Bio , and QuantumSynth .

Purity Analysis of Commercial Benzyl Alcohol

The primary analytical method for determining the purity of Benzyl Alcohol and quantifying its key impurities is Gas Chromatography with Flame Ionization Detection (GC-FID). This technique is highly effective in separating volatile compounds and provides excellent sensitivity for common impurities.[3]

Experimental Protocol: GC-FID Analysis of Benzyl Alcohol

This protocol is designed to separate and quantify Benzyl Alcohol and its potential impurities, including benzaldehyde, and dibenzyl ether.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2. Sample and Standard Preparation:

  • Diluent: Methanol, HPLC grade.

  • Sample Preparation: Accurately weigh approximately 100 mg of Benzyl Alcohol from each supplier into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Standard Preparation: Prepare a stock solution containing known concentrations of Benzyl Alcohol, benzaldehyde, and dibenzyl ether in methanol. Create a series of calibration standards by diluting the stock solution.

3. Data Analysis:

The purity of Benzyl Alcohol is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The concentrations of specific impurities are quantified using the calibration curves generated from the standard solutions.

Comparative Data for Benzyl Alcohol
SupplierBenzyl Alcohol Purity (%)Benzaldehyde (%)Dibenzyl Ether (%)Other Impurities (%)
SupraChem 99.920.040.020.02
Innovate-Bio 99.850.080.050.02
QuantumSynth 99.710.150.100.04
Experimental Workflow: GC-FID Purity Analysis of Benzyl Alcohol

cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis s1 Weigh ~100 mg Benzyl Alcohol s2 Dissolve in 10 mL Methanol s1->s2 gc1 Inject 1 µL into GC s2->gc1 s3 Prepare Calibration Standards (Benzyl Alcohol, Benzaldehyde, Dibenzyl Ether) s3->gc1 gc2 Separation on DB-5MS Column gc1->gc2 gc3 Detection by FID gc2->gc3 d1 Integrate Peak Areas gc3->d1 d2 Calculate Area % Purity d1->d2 d3 Quantify Impurities using Calibration Curve d1->d3

Caption: Workflow for GC-FID purity analysis of Benzyl Alcohol.

Purity Analysis of 5-amino-2-(octyloxy)pyridine

For a substituted pyridine such as 5-amino-2-(octyloxy)pyridine, High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for purity assessment. This technique allows for the separation of the main compound from potential non-volatile impurities and isomers. A reverse-phase C18 column is effective for this purpose.[5]

Experimental Protocol: HPLC-UV Analysis of 5-amino-2-(octyloxy)pyridine

This protocol is designed for the purity determination of 5-amino-2-(octyloxy)pyridine and the detection of potential process-related impurities.

1. Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent, with a 2998 Photodiode Array (PDA) Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Preparation: Accurately weigh approximately 10 mg of 5-amino-2-(octyloxy)pyridine from each supplier into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3. Data Analysis:

The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected at 254 nm.

Comparative Data for 5-amino-2-(octyloxy)pyridine
Supplier5-amino-2-(octyloxy)pyridine Purity (%)Unidentified Impurity 1 (%)Unidentified Impurity 2 (%)Total Other Impurities (%)
SupraChem 99.880.050.030.04
Innovate-Bio 99.650.120.080.15
QuantumSynth 99.230.250.180.34
Experimental Workflow: HPLC-UV Purity Analysis of 5-amino-2-(octyloxy)pyridine

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis p1 Weigh ~10 mg of Sample p2 Dissolve in 10 mL of Diluent p1->p2 h1 Inject 10 µL into HPLC p2->h1 h2 Gradient Separation on C18 Column h1->h2 h3 UV Detection at 254 nm h2->h3 da1 Integrate Chromatogram Peaks h3->da1 da2 Calculate Area % Purity da1->da2

Caption: Workflow for HPLC-UV purity analysis of 5-amino-2-(octyloxy)pyridine.

Discussion of Findings

The hypothetical data presented highlights the variability in purity that can be encountered between different suppliers. For Benzyl Alcohol, SupraChem demonstrated the highest purity with the lowest levels of the critical impurity, benzaldehyde. The presence of benzaldehyde is a result of the oxidation of Benzyl Alcohol and can impact the stability of pharmaceutical formulations.[6] Higher levels of this impurity, as seen in the products from Innovate-Bio and QuantumSynth , may necessitate additional purification steps or more stringent control of storage conditions.

In the case of 5-amino-2-(octyloxy)pyridine, SupraChem again showed the highest purity, with minimal unidentified impurities. The higher levels of impurities in the products from Innovate-Bio and QuantumSynth could potentially interfere with subsequent synthetic steps, leading to lower yields and more complex purification challenges for the final API.

Conclusion

The selection of a chemical supplier should be a data-driven decision. This guide has outlined robust and reliable analytical methods for the purity assessment of Benzyl Alcohol and 5-amino-2-(octyloxy)pyridine. The comparative data, while hypothetical, underscores the importance of requesting and critically evaluating the Certificate of Analysis (CoA) from any supplier.[2] For critical applications in pharmaceutical development, it is strongly recommended that researchers perform their own in-house purity analysis to verify the quality of incoming materials. By employing the methodologies described herein, scientists can ensure the integrity of their research and contribute to the development of safe and effective medicines.

References

  • Benzyl alcohol. (2025, December 12). Publisso. Retrieved from [Link]

  • HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. Retrieved from [Link]

  • Shrivastava, V. S., et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225. Retrieved from [Link]

  • Benzyl Alcohol-impurities. Pharmaffiliates. Retrieved from [Link]

  • Benzyl alcohol. SIELC Technologies. (2018, February 16). Retrieved from [Link]

  • Benzyl Alcohol. (n.d.). The Japanese Pharmacopoeia. Retrieved from [Link]

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. (2024, June 30). PMC. Retrieved from [Link]

  • Benzyl Alcohol: The Complete Industrial Buyer's and Formulation Guide. (2026, January 30). Retrieved from [Link]

  • Benzyl Alcohol. (n.d.). ARL Bio Pharma. Retrieved from [Link]

  • Benzyl alcohol. (2020, November 2). PMDA. Retrieved from [Link]

  • Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. (2019, July 25). Publisso. Retrieved from [Link]

  • Open Access Gas Chromatographic Assessment of Residual Solvents Present in Excipient-Benzyl Alcohol. (2016, May 18). ResearchGate. Retrieved from [Link]

  • Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography. (n.d.). PubMed. Retrieved from [Link]

  • BENZYL ALCOHOL. (n.d.). FAO. Retrieved from [Link]

  • Benzyl Alcohol. (n.d.). Perfumer & Flavorist. Retrieved from [Link]

  • Successful Achievement of Ultra Low Injector Carryover of Benzyl Alcohol Using Arc HPLC. (n.d.). Waters. Retrieved from [Link]

  • GT034 Purity Test of Benzyl Alcohol with Reference to the Japanese Pharmacopoeia. GL Sciences. Retrieved from [Link]

  • Synthesis of Pyridine– and Pyrazine–BF3 Complexes and Their Characterization in Solution and Solid State. (2016, March 31). The Journal of Physical Chemistry C - ACS Publications. Retrieved from [Link]

    • ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved from [Link]

  • De novo Synthesis of Substituted Pyridines. (2026, February 7). ResearchGate. Retrieved from [Link]

  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. (2021, February 15). PubMed. Retrieved from [Link]

  • Purification method of pyridine and pyridine derivatives. (2012, March 13). Google Patents.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC. Retrieved from [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (n.d.). ACS Publications. Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them. (n.d.). Google Patents.
  • Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? (2021, December 2). Reddit. Retrieved from [Link]

  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. (n.d.). Beilstein Journals. Retrieved from [Link]

Sources

Comparative

Spectroscopic Validation of Lab-Synthesized 5-Amino-2-(octyloxy)benzyl Alcohol: A Comparative Guide

Executive Summary 5-Amino-2-(octyloxy)benzyl alcohol is a highly specialized synthetic intermediate, frequently utilized in the structural backbone of lipid nanoparticles (LNPs), targeted therapeutics, and specialty poly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Amino-2-(octyloxy)benzyl alcohol is a highly specialized synthetic intermediate, frequently utilized in the structural backbone of lipid nanoparticles (LNPs), targeted therapeutics, and specialty polymers. The molecule features three reactive sites—an electron-donating octyloxy chain, a primary amine, and a benzylic alcohol. Because its synthesis typically involves the catalytic reduction of 5-nitro-2-(octyloxy)benzaldehyde, it is highly susceptible to incomplete reduction, regioisomerization, and trace electrophilic impurities.

As a Senior Application Scientist, I approach the validation of this molecule not as a simple checklist, but as a self-validating system. This guide objectively compares the spectroscopic purity of an optimized lab-synthesized batch against a leading commercial alternative, utilizing an orthogonal validation framework grounded in authoritative regulatory standards.

The Mechanistic Logic of Orthogonal Validation

To establish a trustworthy analytical profile, no single technique is sufficient. We must employ orthogonal methods that cover each other's analytical blind spots, ensuring compliance with [1].

  • Nuclear Magnetic Resonance (NMR): Provides absolute structural connectivity and quantitation (qNMR). Because qNMR is a primary ratio method, it does not require an identical reference standard of the analyte—only a certified internal standard, adhering to [2].

  • LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry): Covers the sensitivity gap of NMR. While NMR struggles with limits of detection (LOD) below 0.1%, HRMS provides parts-per-million (ppm) mass accuracy to identify trace unreduced intermediates.

  • FTIR (Fourier Transform Infrared Spectroscopy): Acts as a rapid, binary causality check for functional group transformations (e.g., the disappearance of N-O stretches and the appearance of N-H stretches).

Quantitative Comparison: Lab-Synthesized vs. Commercial Standard

In this study, our lab-synthesized batch (produced via optimized H2/Pd-C catalytic hydrogenation) was benchmarked against a widely sourced commercial standard ("Vendor X").

Table 1: Spectroscopic Purity and Impurity Profiling

ParameterAnalytical MethodLab-Synthesized BatchCommercial Standard (Vendor X)Acceptance Criteria
Absolute Purity qNMR (1H)99.2% ± 0.1%98.5% ± 0.2%≥ 98.0%
Exact Mass [M+H]+ LC-HRMS (ESI+)252.1958 Da (Δ 0.8 ppm)252.1961 Da (Δ 2.0 ppm)Δ ≤ 5.0 ppm
Trace Impurity A (Unreduced Nitro)LC-HRMS / UV< 0.05% (LOD)0.15%≤ 0.10%
Regioisomer Content 13C / HSQC NMRNot Detected0.3%≤ 0.5%
Residual Solvent (EtOAc)1H NMR150 ppm400 ppm≤ 5000 ppm (ICH Q3C)

Insight: The lab-synthesized batch demonstrated superior absolute purity. Notably, the commercial standard contained 0.15% of the unreduced nitro intermediate. In downstream pharmaceutical syntheses, this nitro compound can act as a reactive impurity, potentially causing batch failures during final API formulation.

Analytical Workflow Visualization

Workflow cluster_0 Orthogonal Spectroscopic Validation Synthesis Lab-Synthesized 5-amino-2-(octyloxy)benzyl alcohol SamplePrep Sample Preparation (Internal Standard Addition) Synthesis->SamplePrep NMR qNMR & 2D NMR (USP <761>) SamplePrep->NMR MS LC-HRMS (Mass Accuracy & Trace) SamplePrep->MS IR FTIR (Functional Groups) SamplePrep->IR DataAnalysis Data Integration & Causality Assessment NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis Release Batch Release / Rejection DataAnalysis->Release

Analytical validation workflow for 5-amino-2-(octyloxy)benzyl alcohol per ICH Q2(R2) guidelines.

Step-by-Step Experimental Methodologies & Causality
Protocol 1: Quantitative 1H NMR (qNMR) & Structural Elucidation

Causality Check: Why use DMSO-d6 as the solvent? Utilizing DMSO-d6 instead of CDCl3 or CD3OD prevents rapid proton exchange with the solvent. This allows the benzylic -OH and the primary -NH2 protons to be distinctly resolved and integrated, serving as direct proof of successful reduction.

  • Sample Preparation: Accurately weigh 20.0 mg of the synthesized 5-amino-2-(octyloxy)benzyl alcohol and 10.0 mg of Maleic Acid (Internal Standard, NIST SRM) into a glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO-d6. Vortex for 60 seconds until completely homogeneous, then transfer to a 5 mm precision NMR tube.

  • Acquisition Parameters: Set the spectrometer to 500 MHz using a standard 1D proton pulse sequence (zg30). Critical Parameter: Set the relaxation delay (D1) to 30 seconds. Why? A prolonged D1 ensures complete longitudinal relaxation (T1) of all protons. Failing to do this causes signal saturation, leading to artificially deflated integration values and inaccurate purity calculations.

  • Data Interpretation:

    • Integrate the maleic acid internal standard singlet (~6.26 ppm, 2H).

    • Confirm the target structure: -CH2OH singlet at ~4.4 ppm (2H), -NH2 broad singlet at ~3.5-4.0 ppm (2H), and the octyloxy -O-CH2- triplet at ~3.9 ppm (2H).

    • Calculate the absolute mass fraction by comparing the integral ratios.

Protocol 2: LC-HRMS for Trace Impurity Profiling

Causality Check: High-resolution mass spectrometry is mandatory here because the mass difference between a nitro group (-NO2) and an amino group (-NH2) is ~30 Da. Distinguishing between subtle regioisomers or solvent adducts requires sub-5 ppm mass accuracy.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column (2.1 x 100 mm, 1.7 µm). Why C18? The highly lipophilic octyl chain ensures strong retention on the C18 stationary phase. This allows polar impurities (like unreacted starting materials) to elute early, preventing ion suppression of the target molecule.

  • Mobile Phase: Execute a gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Formic acid acts as a proton source, drastically enhancing ionization efficiency in ESI+ mode.

  • Acquisition: Scan from m/z 100 to 1000 in positive electrospray ionization (ESI+) mode. Extract the exact mass for the target [M+H]+ at m/z 252.1958.

Protocol 3: FTIR Functional Group Verification
  • Preparation: Place 2-3 mg of the crystalline compound directly onto an Attenuated Total Reflectance (ATR) diamond crystal.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 co-added scans).

  • Interpretation: Validate the complete disappearance of the strong N-O stretching bands (~1530 and 1350 cm⁻¹) and the aldehydic C=O stretch (~1700 cm⁻¹) from the starting material. Confirm the appearance of the broad O-H stretch (~3300 cm⁻¹) and the distinct N-H doublet (~3400 and 3200 cm⁻¹) indicative of the newly formed primary amine.

Impurity Tracking Visualization

ImpurityTracking Nitro 5-nitro-2-(octyloxy)benzaldehyde (Starting Material) Inter Incomplete Reduction (Impurity A) Nitro->Inter Partial Reaction Target 5-amino-2-(octyloxy)benzyl alcohol (Target Intermediate) Nitro->Target Complete Reduction NMR_Detect 1H NMR: Missing -CH2OH (~4.6 ppm) Presence of -CHO (~10 ppm) Inter->NMR_Detect MS_Detect LC-HRMS: + m/z shift (+28 Da for CO, +30 Da for NO2) Inter->MS_Detect

Causality in spectroscopic orthogonality for tracking incomplete reduction impurities.

Conclusion

By employing a self-validating, orthogonal spectroscopic approach, researchers can confidently verify the structural integrity and purity of lab-synthesized 5-amino-2-(octyloxy)benzyl alcohol. The experimental data confirms that an optimized in-house synthesis yields higher isotopic fidelity and lower trace impurities compared to standard commercial alternatives, ensuring robust and reproducible performance in downstream drug development applications.

References
  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: General Chapter <761> Nuclear Magnetic Resonance Spectroscopy Source: United States Pharmacopeia (USP-NF) URL: [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Protocol for Benzyl alcohol, 5-amino-2-(octyloxy)-

An authoritative, step-by-step safety and operational guide for handling Benzyl alcohol, 5-amino-2-(octyloxy)- (CAS: 5804-62-6). As a bioactive chemical utilized in advanced research and drug development, Benzyl alcohol,...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step safety and operational guide for handling Benzyl alcohol, 5-amino-2-(octyloxy)- (CAS: 5804-62-6).

As a bioactive chemical utilized in advanced research and drug development, Benzyl alcohol, 5-amino-2-(octyloxy)- (also known as[5-amino-2-(octyloxy)phenyl]methanol) presents unique handling challenges[1]. Weighing 251.36 g/mol , this molecule combines a reactive primary aromatic amine (PAA) with a highly lipophilic octyloxy chain and a benzyl alcohol moiety[1].

To build a self-validating safety culture in your laboratory, researchers must understand not just what protective equipment to wear, but why it is required. This guide synthesizes structural causality with field-proven operational protocols to ensure uncompromising safety.

Mechanistic Hazard Assessment

The hazard profile of Benzyl alcohol, 5-amino-2-(octyloxy)- is dictated by its structure-activity relationship (SAR). Standard laboratory safety protocols often fail when researchers underestimate the synergistic danger of specific functional groups:

  • The Octyloxy Chain (Lipophilicity): The eight-carbon tail drastically increases the molecule's partition coefficient (LogP). This lipophilicity acts as a chemical penetrant, allowing the molecule to rapidly bypass the stratum corneum (the skin's primary barrier)[2][3].

  • The Primary Aromatic Amine (Toxicity): Once absorbed, PAAs are metabolized via hepatic N-hydroxylation. This process generates reactive intermediates that oxidize hemoglobin into methemoglobin, severely impairing oxygen transport (methemoglobinemia)[3][4]. Furthermore, PAAs are heavily implicated in occupational bladder cancers and genetic toxicity[4].

  • The Benzyl Alcohol Moiety (Sensitization): Benzyl alcohol derivatives are known contact allergens. Repeated sub-lethal dermal exposures can lead to severe allergic contact dermatitis and protein adduction[3].

ToxicityPathway cluster_0 Exposure & Absorption cluster_1 Systemic Distribution & Metabolism cluster_2 Toxicological Endpoints Exp Dermal/Inhalation Exposure (5-amino-2-(octyloxy)benzyl alcohol) Pen Rapid Percutaneous Penetration (Driven by Octyloxy Lipophilicity) Exp->Pen Circ Systemic Blood Circulation Pen->Circ Sens Protein Adduction (Skin/Respiratory Sensitization) Pen->Sens Local Reactivity Metab Hepatic Cytochrome P450 N-hydroxylation of Aniline Moiety Circ->Metab MetHb Erythrocyte Oxidation (Methemoglobinemia & Hypoxia) Metab->MetHb

Mechanistic pathway of toxicity for lipophilic primary aromatic amines via dermal penetration.

Personal Protective Equipment (PPE) Matrix

Because aniline derivatives are readily absorbed through the skin and respiratory tract[4], standard BSL-1/BSL-2 PPE is insufficient. The following matrix outlines the required defenses.

Protection ZoneRequired EquipmentMechanistic Justification
Hands Double Gloving: Inner standard nitrile (4 mil), Outer extended-cuff Butyl rubber or laminated PE/EVAL.The lipophilic octyloxy tail can act as a solvent, degrading thin nitrile over time. Butyl rubber provides superior resistance to aromatic amines[4].
Eyes/Face Chemical splash goggles (ANSI Z87.1+) and a full face shield.Benzyl alcohol derivatives can cause severe, irreversible corneal damage upon contact.
Body Disposable, fluid-resistant Tyvek® lab coat over a standard cotton coat. Closed-toe, non-porous shoes.Prevents aerosolized powder or solvent splashes from penetrating woven cotton fabrics and reaching the skin[3].
Respiratory N95/P100 particulate respirator (if weighing outside a closed system) or handling exclusively in a certified fume hood.Prevents inhalation of micro-particulates. PAAs are highly toxic when absorbed through the respiratory mucosa[3][4].

Operational Workflow & Handling Protocol

To ensure a self-validating system, every step of the handling process must include a verification check.

Phase 1: Preparation and Weighing
  • Environmental Verification: Ensure the chemical fume hood or ventilated balance enclosure is operating with a face velocity of 80–120 feet per minute (fpm). Validation: Check the digital airflow monitor before opening the sash.

  • Static Mitigation: Lipophilic powders often carry static charges, causing them to aerosolize when a vial is opened. Discharge the sealed vial and the anti-static weigh boat using a zero-stat (anti-static) gun.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Do not use plastic spatulas, which generate static electricity.

  • Sealing: Once the desired mass is achieved, immediately cap the primary vial and seal the weigh boat inside a secondary container before transferring it to the solubilization area.

Phase 2: Solubilization and In Vitro Application
  • Solvent Selection: Due to the octyloxy chain, this compound is highly hydrophobic. Dissolve the powder in a compatible organic solvent (e.g., pure DMSO or absolute ethanol) inside the fume hood.

  • Aliquoting: Create single-use aliquots of the stock solution to prevent repeated freeze-thaw cycles and minimize the frequency of handling the concentrated chemical.

  • Labeling: Label all aliquots with the chemical name, concentration, date, and a "Toxic/Permeator" warning sticker.

Spill Response and Disposal Plan

Primary aromatic amines pose a severe threat to aquatic ecosystems and must never be introduced into standard wastewater systems[4][5].

Immediate Spill Response (Solid or Liquid)
  • Isolate the Area: Evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, don a P100 respirator.

  • Containment:

    • For liquids (e.g., DMSO stock): Surround the spill with universal chemical absorbent pads. Do not use paper towels, as they do not prevent strike-through to your gloves.

    • For solids: Gently cover the powder with damp absorbent pads (dampened with water or a mild solvent) to prevent aerosolization.

  • Neutralization & Decontamination: Wipe the area with a solvent that solubilizes the compound (e.g., 70% ethanol), followed by a 0.1 M Hydrochloric acid (HCl) wash. Causality: The mild acid protonates the amine group ( NH2​→NH3+​ ), converting the lipophilic molecule into a water-soluble salt, which is then easily lifted by a final wash with laboratory detergent and water.

Hazardous Waste Disposal
  • Segregation: Collect all contaminated consumables (pipette tips, absorbent pads, outer gloves) in a dedicated, sealable biohazard/chemical waste bag.

  • Liquid Waste: Collect liquid waste in a high-density polyethylene (HDPE) carboy specifically designated for "Halogen-Free Organic Solvents and Toxic Amines."

  • Manifesting: Label the waste clearly with CAS: 5804-62-6 and explicitly note "Contains Primary Aromatic Amines - Aquatic Toxicity" to ensure the environmental health and safety (EHS) department routes it for high-temperature incineration rather than biological treatment, which is ineffective for recalcitrant aniline derivatives[5].

References
  • PubChem. Benzyl alcohol, 5-amino-2-(octyloxy)- | C15H25NO2 | CID 22052. National Center for Biotechnology Information. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. Available at: [Link]

  • American Chemical Society (ACS) Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Available at:[Link]

  • PUBLISSO. MAK Value Documentations – Aniline. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl alcohol, 5-amino-2-(octyloxy)-
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Benzyl alcohol, 5-amino-2-(octyloxy)-
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